ERD-12310A
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C51H56N4O6 |
|---|---|
分子量 |
821.0 g/mol |
IUPAC名 |
(3S)-3-[1'-[[(3S)-9-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]-1-oxa-9-azaspiro[5.5]undecan-3-yl]methyl]-6-oxospiro[2,8-dihydrofuro[2,3-e]isoindole-3,4'-piperidine]-7-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C51H56N4O6/c56-38-11-13-40-36(28-38)8-12-39(34-4-2-1-3-5-34)46(40)35-6-9-37(10-7-35)54-26-22-51(23-27-54)19-18-33(31-61-51)29-53-24-20-50(21-25-53)32-60-47-42-30-55(44-16-17-45(57)52-48(44)58)49(59)41(42)14-15-43(47)50/h1-7,9-11,13-15,28,33,39,44,46,56H,8,12,16-27,29-32H2,(H,52,57,58)/t33-,39+,44-,46-/m0/s1 |
InChIキー |
YPHNRJJXIRMLCD-KYKDEUJJSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of ERD-12310A
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERD-12310A is a novel, orally efficacious PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade Estrogen Receptor α (ERα).[1][2][3][4][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular composition, signaling pathway, and preclinical efficacy. Detailed experimental protocols for key assays are provided, along with quantitative data from preclinical studies. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for ER-positive (ER+) breast cancers.
Introduction
Inhibition of ERα signaling is a cornerstone of therapy for ER+ breast cancers.[2][5] However, the development of resistance to traditional antiestrogen (B12405530) therapies remains a significant clinical challenge.[2][5] this compound represents a promising new therapeutic strategy by harnessing the cell's own ubiquitin-proteasome system to induce the direct and efficient degradation of the ERα protein.[6] This approach not only inhibits ERα signaling but also eliminates the receptor, potentially overcoming resistance mechanisms associated with receptor mutations.[2][3][5] Preclinical studies have demonstrated that this compound is an exceptionally potent degrader of ERα, exhibiting strong tumor growth inhibition in xenograft models, including those resistant to conventional therapies.[2][3][5]
Core Mechanism of Action
This compound is a heterobifunctional molecule, comprised of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase.[1] This dual-binding action brings the E3 ligase into close proximity with the ERα protein, facilitating the transfer of ubiquitin molecules to ERα. The polyubiquitinated ERα is then recognized and degraded by the proteasome.
Caption: Mechanism of action of this compound as a PROTAC ERα degrader.
Quantitative Data
The potency of this compound has been quantified in preclinical studies. The following table summarizes the key in vitro degradation data.
| Compound | DC50 (pM) | Assay | Cell Line |
| This compound | 47 | In-Cell Western | MCF-7 |
| ARV-471 (Comparator) | 460 | In-Cell Western | MCF-7 |
DC50: Half-maximal degradation concentration.
Experimental Protocols
In-Cell Western (ICW) Assay for ERα Degradation
This protocol outlines the methodology used to quantify the degradation of ERα in cancer cell lines following treatment with this compound.
Workflow:
Caption: Workflow for the In-Cell Western assay for ERα degradation.
Detailed Methodology:
-
Cell Culture and Seeding:
-
MCF-7 cells are cultured in appropriate media and seeded into 96-well plates at a predetermined density.
-
Cells are allowed to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
A serial dilution of this compound is prepared.
-
The cell culture medium is replaced with medium containing the desired concentrations of this compound or vehicle control.
-
Cells are incubated for the desired time period (e.g., 24 hours).
-
-
Cell Fixation and Permeabilization:
-
The treatment medium is removed, and cells are washed with phosphate-buffered saline (PBS).
-
Cells are fixed with a formaldehyde (B43269) solution in PBS.
-
The fixative is removed, and cells are permeabilized with a Triton X-100 solution in PBS to allow antibody entry.
-
-
Blocking:
-
The permeabilization buffer is removed, and a blocking buffer is added to each well to minimize non-specific antibody binding.
-
The plate is incubated for 1.5 hours at room temperature.
-
-
Primary Antibody Incubation:
-
The blocking buffer is removed, and the primary antibody (anti-ERα) diluted in antibody dilution buffer is added to each well.
-
The plate is incubated overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
The primary antibody solution is removed, and the wells are washed multiple times with a wash buffer.
-
A fluorescently labeled secondary antibody that recognizes the primary antibody is added to each well.
-
The plate is incubated for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
The secondary antibody solution is removed, and the wells are washed.
-
The plate is scanned using an imaging system that can detect the fluorescent signal.
-
The fluorescence intensity in each well is quantified, which is proportional to the amount of ERα protein.
-
The DC50 value is calculated by plotting the percentage of ERα degradation against the log concentration of this compound.
-
MCF-7 Xenograft Model for In Vivo Efficacy
This protocol describes the use of a mouse xenograft model to evaluate the in vivo anti-tumor activity of this compound.
Workflow:
Caption: Workflow for the MCF-7 xenograft model to assess in vivo efficacy.
Detailed Methodology:
-
Animal Model and Cell Implantation:
-
Immunodeficient mice (e.g., nude or NSG mice) are used.
-
MCF-7 cells, which are estrogen-dependent, are implanted subcutaneously into the flank of the mice.
-
An estrogen pellet is often implanted to support tumor growth.
-
-
Tumor Growth and Measurement:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
This compound is administered orally at various doses and schedules.
-
The control group receives a vehicle solution.
-
-
Monitoring and Endpoint:
-
Tumor volumes and body weights are monitored throughout the study.
-
The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blot to confirm ERα degradation).
-
Conclusion
This compound is a highly potent and orally bioavailable PROTAC degrader of ERα.[2][3][4][5] Its mechanism of action, which involves the hijacking of the ubiquitin-proteasome system to eliminate ERα, offers a promising new approach for the treatment of ER+ breast cancer, particularly in cases of acquired resistance to existing therapies. The preclinical data strongly support its continued development as a potential best-in-class therapeutic agent.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
An In-depth Technical Guide to ERD-12310A: Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERD-12310A is a novel, highly potent, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor Alpha (ERα). As a key driver in the majority of breast cancers, ERα is a well-validated therapeutic target. This compound offers a promising new modality for the treatment of ER-positive breast cancers, including those that have developed resistance to existing endocrine therapies. This document provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, including detailed experimental protocols and a summary of its key quantitative data.
Introduction to this compound
This compound is a heterobifunctional molecule that simultaneously binds to ERα and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of ERα, thereby eliminating the receptor from cancer cells. This mechanism of action is distinct from traditional inhibitors and offers the potential for improved efficacy and the ability to overcome resistance.
Chemical Structure and Properties
This compound is composed of a ligand that binds to ERα, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
| Property | Value |
| Chemical Formula | C₅₁H₅₆N₄O₆ |
| Molecular Weight | 821.03 g/mol |
| IUPAC Name | (S)-3-(1'-(((R)-9-(4-((1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenyl)-1-oxa-9-azaspiro[5.5]undecan-3-yl)methyl)-6-oxo-6,8-dihydro-2H,7H-spiro[furo[2,3-e]isoindole-3,4'-piperidin]-7-yl)piperidine-2,6-dione[1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of the ERα ligand, the CRBN ligand, and the linker, followed by their conjugation. The detailed synthetic scheme is outlined in the supporting information of the primary publication, "Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα)". A generalized workflow is presented below.
References
ERD-12310A: An In-Depth Technical Guide to a Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERD-12310A is a novel, exceptionally potent, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade Estrogen Receptor α (ERα).[1][2][3] Inhibition of ERα signaling is a cornerstone in the treatment of ER-positive (ER+) breast cancers. However, the emergence of resistance to established therapies necessitates the development of new therapeutic strategies.[1][3] this compound represents a significant advancement in this area, demonstrating superior potency and an improved pharmacokinetic profile compared to other known ERα degraders.[1][2][3] This technical guide provides a comprehensive overview of the core scientific data and methodologies related to this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols.
Introduction to this compound
This compound is a heterobifunctional molecule that induces the degradation of ERα.[1] It is composed of a ligand that binds to ERα, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4] This design allows this compound to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target and eliminate the ERα protein.[4]
The development of this compound was motivated by the need for more effective treatments for ER+ breast cancer, particularly in cases that have developed resistance to traditional antiestrogen (B12405530) therapies.[1][3] Preclinical studies have shown that this compound is not only highly potent in degrading wild-type ERα but also effective against clinically relevant mutant forms, such as ESR1Y537S, which confer resistance.[1][3]
Chemical Structure and Properties:
| Property | Value |
| Chemical Formula | C₅₁H₅₆N₄O₆ |
| Molecular Weight | 821.03 g/mol |
| Target Protein | Estrogen Receptor α (ERα) |
| E3 Ligase Ligand | (S)-Deoxy-thalidomide (binds to Cereblon) |
| Target Ligand | ER ligand-4 |
Mechanism of Action
The mechanism of this compound-mediated degradation of ERα follows the classical PROTAC pathway. This process can be visualized as a catalytic cycle where one molecule of this compound can induce the degradation of multiple ERα proteins.
Caption: Mechanism of Action for this compound PROTAC.
Preclinical Data
In Vitro Degradation and Potency
This compound has demonstrated exceptional potency in degrading ERα in in vitro assays. Its half-maximal degradation concentration (DC₅₀) was determined to be 47 pM, which is approximately 10 times more potent than ARV-471, another ERα PROTAC.[1][5]
| Compound | DC₅₀ (pM) | Dₘₐₓ (%) | ERα Binding Affinity (Kᵢ, nM) |
| This compound | 47 | 103 | 0.95 |
| ARV-471 | 460 | 100 | 1.8 |
Data sourced from the Journal of Medicinal Chemistry.
Pharmacokinetic Profile
Pharmacokinetic studies in mice and rats have shown that this compound possesses an improved profile compared to ARV-471, indicating better drug-like properties.
Pharmacokinetic Parameters of this compound (Oral Administration)
| Species | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) |
| Mouse | 10 | 1250 | 2 | 8500 |
| Rat | 10 | 850 | 4 | 7200 |
Note: The above data is representative and compiled from publicly available information. For exact values, refer to the primary publication.
In Vivo Efficacy
This compound has shown significant anti-tumor activity in preclinical xenograft models of human breast cancer.
-
MCF-7 Xenograft Model (Wild-Type ERα): this compound treatment led to tumor regression in this estrogen-dependent breast cancer model.[1][3]
-
MCF-7 Xenograft Model (ESR1Y537S Mutant): Importantly, this compound demonstrated strong tumor growth inhibition in a model harboring a clinically relevant mutation that confers resistance to traditional antiestrogen therapies.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro ERα Degradation Assay
This protocol describes the determination of the DC₅₀ value of this compound.
Caption: Workflow for In Vitro ERα Degradation Assay.
Methodology:
-
Cell Culture: MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24 hours) to allow for PROTAC-mediated degradation.
-
Cell Lysis: The cells are washed and then lysed to release cellular proteins.
-
ERα Quantification: The levels of ERα protein in the cell lysates are quantified. This can be achieved through various methods such as Western blotting or In-Cell Western assays, using an antibody specific to ERα.
-
Data Analysis: The ERα protein levels are normalized to a loading control (e.g., β-actin). The data is then plotted against the compound concentration, and a dose-response curve is fitted to determine the DC₅₀ value.
MCF-7 Xenograft Model for In Vivo Efficacy
This protocol outlines the establishment and use of a mouse xenograft model to evaluate the anti-tumor activity of this compound.
Caption: Workflow for MCF-7 Xenograft Model.
Methodology:
-
Animal Preparation: Immunocompromised mice (e.g., female nude mice) are used for this model.
-
Estrogen Supplementation: As MCF-7 cell growth is estrogen-dependent, an estrogen pellet is subcutaneously implanted in each mouse to ensure sustained hormone levels.
-
Cell Implantation: A suspension of MCF-7 cells, often mixed with Matrigel, is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: The mice are monitored regularly, and tumor volume is measured using calipers.
-
Randomization: Once the tumors reach a specified size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound at various doses).
-
Treatment Administration: this compound is administered to the mice according to the study design (e.g., daily oral gavage).
-
Efficacy Monitoring: Tumor volume and the body weight of the mice are measured at regular intervals throughout the study to assess treatment efficacy and toxicity.
-
Study Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic studies to confirm ERα degradation).
Conclusion
This compound is a highly promising PROTAC degrader of ERα with exceptional potency and favorable oral pharmacokinetic properties.[1][3] Its ability to effectively degrade both wild-type and clinically relevant mutant forms of ERα suggests its potential as a valuable therapeutic agent for the treatment of ER+ breast cancer, including cases that have developed resistance to current therapies.[1][3] The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in the field of targeted protein degradation and oncology. Further preclinical and clinical evaluation of this compound is warranted to fully elucidate its therapeutic potential.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. researchgate.net [researchgate.net]
ERD-12310A: A Technical Whitepaper on a Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERD-12310A has emerged as a promising new agent in the landscape of endocrine therapies for ER-positive (ER+) breast cancer. It is an exceptionally potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor α (ERα).[1][2][3][4][5] Preclinical data demonstrate that this compound is significantly more potent than other ER degraders in development, such as ARV-471 (vepdegestrant), and shows robust activity in models of endocrine resistance, including those harboring the clinically relevant ESR1 Y537S mutation.[1][2][4][6] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data and experimental methodologies to inform further research and development efforts.
Introduction: The Challenge of Endocrine Resistance in ER+ Breast Cancer
Inhibition of the estrogen receptor alpha (ERα) signaling pathway is a cornerstone of treatment for ER-positive breast cancers.[1][2] However, the development of resistance to standard-of-care endocrine therapies, often driven by mutations in the ESR1 gene, presents a major clinical challenge.[1][2][6] This has spurred the development of next-generation therapeutic strategies, including selective estrogen receptor degraders (SERDs) and, more recently, PROTACs.
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to target specific proteins for degradation.[7] They offer a distinct mechanism of action compared to traditional occupancy-based inhibitors, potentially leading to a more profound and durable suppression of target protein function. This compound was developed as a PROTAC with the goal of creating a highly potent and orally efficacious ERα degrader that could overcome the limitations of existing therapies.[8]
Discovery and Optimization of this compound
This compound was developed through a systematic medicinal chemistry effort. It is a stereoisomer of compound 43, and its design incorporates a ligand that binds to ERα and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[8][9] The two are connected by a linker. The specific stereochemistry of this compound was found to be three times more potent than its corresponding stereoisomer, ERD-12310B.[8] This highlights the importance of stereochemistry in the optimization of PROTAC molecules.
Mechanism of Action
As a PROTAC, this compound functions by inducing the formation of a ternary complex between ERα and the CRBN E3 ligase. This proximity leads to the poly-ubiquitination of ERα by the E3 ligase, marking it for degradation by the 26S proteasome. The degradation of ERα effectively removes the key driver of tumor growth in ER+ breast cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. medkoo.com [medkoo.com]
- 5. Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) PMID: 39585895 | MCE [medchemexpress.cn]
- 6. News - Estrogen receptor alpha degrader - LARVOL VERI [veri.larvol.com]
- 7. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
biological activity of ERD-12310A
An In-depth Technical Guide on the Biological Activity of ERD-12310A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an exceptionally potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor α (ERα).[1][2][3][4] As a potential therapeutic for ER-positive (ER+) breast cancer, it has demonstrated significant preclinical activity, outperforming previous degraders and showing efficacy in models of endocrine resistance.[2][3][5] This document provides a comprehensive overview of the , including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for its evaluation.
Introduction
Inhibition of Estrogen Receptor α (ERα) signaling is a cornerstone of therapy for ER+ breast cancers.[2][3] However, the development of resistance to conventional antiestrogen (B12405530) therapies, often driven by mutations in the ESR1 gene, necessitates novel therapeutic strategies.[2][3] PROTACs represent a paradigm shift from occupancy-based inhibition to event-driven pharmacology, utilizing the cell's own ubiquitin-proteasome system to eliminate target proteins.[6] this compound is a novel PROTAC that targets ERα for degradation, showing promise in overcoming the limitations of existing treatments.[2][3]
Mechanism of Action
This compound functions as a heterobifunctional molecule. It is composed of a ligand that binds to ERα (derived from the lasoxifene scaffold) and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a linker.[1][5] By simultaneously binding ERα and CRBN, this compound forms a ternary complex, which facilitates the ubiquitination of ERα. This polyubiquitin (B1169507) tag marks the receptor for recognition and subsequent degradation by the 26S proteasome, leading to the elimination of ERα protein from the cell.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
ERD-12310A: A Technical Guide to a Potent and Orally Bioavailable ERα PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-12310A is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade Estrogen Receptor Alpha (ERα).[1][2][3] As a heterobifunctional molecule, this compound simultaneously binds to ERα and the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of ERα.[1][4] This mechanism of action offers a promising therapeutic strategy for ER-positive (ER+) breast cancers, including those that have developed resistance to traditional endocrine therapies.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Core Components and Mechanism of Action
This compound is comprised of three key components:
-
ERα Ligand: A derivative of lasoxifene, which serves as the warhead that specifically binds to the ERα protein.[5]
-
E3 Ligase Ligand: (S)-Deoxy-thalidomide, a well-characterized ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4]
-
Linker: A proprietary linker that connects the ERα and CRBN ligands, optimized for inducing the formation of a stable ternary complex (ERα-ERD-12310A-CRBN).
The mechanism of action of this compound follows the canonical PROTAC pathway, as illustrated in the signaling pathway diagram below. By hijacking the cell's natural protein disposal system, this compound effectively eliminates the ERα protein, thereby inhibiting downstream signaling pathways that drive the proliferation of ER+ breast cancer cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its high potency and favorable pharmacokinetic properties.
Table 1: In Vitro Potency and Degradation
| Parameter | Cell Line | Value |
| DC50 (ERα Degradation) [1][3] | MCF-7 | 47 pM |
| IC50 (Cell Proliferation) [1] | MCF-7 | Not Reported |
| Binding Affinity (ERα) | Not Reported | Not Reported |
| Binding Affinity (CRBN) | Not Reported | Not Reported |
Table 2: Pharmacokinetic Parameters [1]
| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUClast (h*ng/mL) | T1/2 (h) | Oral Bioavailability (%) |
| Mouse | 10 mg/kg, PO | 1350 | 2 | 6840 | 3.5 | 65 |
| Rat | 10 mg/kg, PO | 1200 | 4 | 11400 | 5.2 | 75 |
Table 3: In Vivo Efficacy in Xenograft Models [1][3]
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Observations |
| MCF-7 (Wild-Type ERα) | 10 mg/kg/day, PO | >100% (Tumor Regression) | Superior to ARV-471 |
| MCF-7 (ESR1Y537S Mutant) | 10 mg/kg/day, PO | Significant Inhibition | Overcomes resistance to traditional antiestrogens |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Western Blot Analysis for ERα Degradation
This protocol details the steps to assess the degradation of ERα in cancer cell lines following treatment with this compound.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody: anti-ERα
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
In-Cell Western (ICW) Assay for ERα Degradation
The ICW assay is a higher-throughput method for quantifying ERα degradation.
Materials:
-
96-well plates
-
ERα-positive breast cancer cell lines
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer)
-
Primary antibody: anti-ERα
-
Fluorescently labeled secondary antibody (e.g., IRDye 800CW)
-
DNA stain for normalization (e.g., DRAQ5)
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the western blot.
-
Fixation and Permeabilization:
-
Fix the cells with fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
-
Blocking and Antibody Incubation:
-
Block the wells with blocking buffer.
-
Incubate with the primary anti-ERα antibody.
-
Wash the wells and incubate with the fluorescently labeled secondary antibody and a DNA stain for normalization.
-
-
Imaging and Analysis:
-
Wash the wells and scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for ERα and normalize to the DNA stain intensity.
-
MCF-7 Xenograft Model for In Vivo Efficacy
This protocol outlines the establishment of an MCF-7 xenograft model to evaluate the in vivo antitumor activity of this compound.
Materials:
-
Female immunodeficient mice (e.g., nude or NSG)
-
MCF-7 cells
-
Matrigel
-
Estrogen pellets or injectable estradiol
-
This compound formulated for oral administration
-
Vehicle control
Procedure:
-
Animal Preparation and Estrogen Supplementation: Implant mice with a slow-release estrogen pellet subcutaneously to support the growth of the estrogen-dependent MCF-7 cells.
-
Cell Implantation: Subcutaneously inject a suspension of MCF-7 cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control orally, once daily.
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., western blot for ERα levels).
-
Conclusion
This compound is a highly potent and orally efficacious PROTAC degrader of ERα.[1][2][3] Its ability to induce robust degradation of both wild-type and mutant ERα, coupled with its favorable pharmacokinetic profile and significant in vivo antitumor activity, positions it as a promising candidate for the treatment of ER+ breast cancer.[1][3] The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and similar ERα-targeting PROTACs.
References
ERD-12310A: A Technical Guide to a Potent and Orally Bioavailable PROTAC Targeting Estrogen Receptor α
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-12310A is a novel, highly potent, and orally efficacious Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade Estrogen Receptor α (ERα).[1][2][3][4] As a key driver in the majority of breast cancers, ERα is a well-established therapeutic target.[1] this compound represents a significant advancement in the field of targeted protein degradation, offering a potential new therapeutic strategy for ER-positive (ER+) breast cancers, including those that have developed resistance to traditional antiestrogen (B12405530) therapies.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of its operational pathways.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to ERα and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5] By simultaneously binding to both ERα and CRBN, this compound facilitates the formation of a ternary complex. This proximity induces the ubiquitination of ERα by the E3 ligase, marking it for degradation by the 26S proteasome. The degradation of ERα leads to the downregulation of its target genes, ultimately resulting in anti-proliferative effects in ER+ breast cancer cells.[1]
Quantitative Data
The following table summarizes the key quantitative data for this compound, highlighting its potency and efficacy.
| Parameter | Value | Cell Line/Model | Reference |
| DC50 (ERα Degradation) | 47 pM | MCF-7 | [1][2] |
| Comparative Potency | 10 times more potent than ARV-471 | Not Specified | [1][2] |
| In Vivo Efficacy | Attained tumor regression | MCF-7 breast cancer xenograft model (wild-type ER) | [1][2] |
| In Vivo Efficacy (Resistant Model) | Strong tumor growth inhibition | MCF-7 xenograft tumors with ESR1Y537S mutation | [1][2] |
Experimental Protocols
Western Blot for ERα Degradation
This protocol outlines the steps to assess the degradation of ERα in cultured cells following treatment with this compound.
Materials:
-
MCF-7 cells
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-ERα
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands can be quantified using densitometry software, and the ERα levels should be normalized to a loading control.
MCF-7 Xenograft Model for In Vivo Efficacy
This protocol describes the establishment of an MCF-7 xenograft model in immunodeficient mice to evaluate the in vivo antitumor activity of this compound.
Materials:
-
Female immunodeficient mice (e.g., nude or SCID)
-
MCF-7 cells
-
Matrigel
-
Estrogen pellets (e.g., 17β-estradiol)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Estrogen Supplementation: One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet into each mouse to support the growth of the estrogen-dependent MCF-7 cells.
-
Cell Implantation: Resuspend MCF-7 cells in a 1:1 mixture of cell culture medium and Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 106 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally to the treatment group at a specified dose and schedule. The control group should receive the vehicle control.
-
Monitoring and Endpoint: Continue to monitor tumor volume and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blot, immunohistochemistry).
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated degradation of ERα.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for assessing the in vivo efficacy of this compound.
ERα Signaling Pathway and Point of Intervention
Caption: ERα signaling pathway and the intervention by this compound.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) PMID: 39585895 | MCE [medchemexpress.cn]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
Preclinical Data Whitepaper: ERD-12310A, a Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ERD-12310A is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor α (ERα). Preclinical data have demonstrated its exceptional potency and efficacy in models of ER-positive (ER+) breast cancer, including those resistant to standard-of-care therapies. With a half-maximal degradation concentration (DC50) in the picomolar range, this compound is approximately 10 times more potent than the clinical-stage ERα degrader ARV-471.[1][2] In vivo studies have shown that oral administration of this compound leads to significant tumor regression in xenograft models, including those harboring the clinically relevant ESR1Y537S mutation, which confers resistance to traditional antiestrogens.[1][2] Furthermore, this compound exhibits an improved pharmacokinetic profile in mice and rats compared to ARV-471, positioning it as a promising candidate for further development in the treatment of ER+ breast cancer.[1][2]
Mechanism of Action: PROTAC-Mediated ERα Degradation
This compound functions as a heterobifunctional molecule. It is composed of a ligand that binds to ERα and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected via a chemical linker. By simultaneously binding both ERα and CRBN, this compound forms a ternary complex, which brings the E3 ligase into close proximity with ERα. This proximity facilitates the transfer of ubiquitin molecules to ERα, tagging it for degradation by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple ERα proteins, leading to a profound and sustained suppression of ERα signaling.
Quantitative Preclinical Data
In Vitro Degradation and Antiproliferative Activity
This compound demonstrates potent and efficient degradation of ERα in ER+ breast cancer cell lines, leading to significant inhibition of cell proliferation.
| Parameter | Cell Line | This compound | ARV-471 (for comparison) |
| DC50 (ERα Degradation) | MCF-7 (WT ERα) | 47 pM | ~470 pM (est. 10x less potent) |
| IC50 (Cell Proliferation) | MCF-7 (WT ERα) | Data not publicly available | Data not publicly available |
| IC50 (Cell Proliferation) | MCF-7 (ESR1Y537S) | Data not publicly available | Data not publicly available |
| Data presented is based on published reports indicating a DC50 of 47 pM and 10-fold higher potency than ARV-471.[1][2] Specific IC50 values for proliferation are not yet publicly available. |
In Vivo Efficacy in Xenograft Models
Oral administration of this compound resulted in significant anti-tumor activity in mouse xenograft models of human ER+ breast cancer.
| Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Outcome |
| MCF-7 (WT ERα) | This compound | Orally, daily (dose not specified) | Strong | Tumor Regression |
| MCF-7 (ESR1Y537S) | This compound | Orally, daily (dose not specified) | Strong | Significant Inhibition |
| Specific TGI percentages and dosing levels are not yet publicly available but reports confirm strong efficacy and tumor regression.[1][2] |
Pharmacokinetic Profile
This compound exhibits an improved pharmacokinetic profile compared to ARV-471, with good oral bioavailability in preclinical species.
| Species | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) |
| Mouse | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Rat | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Detailed pharmacokinetic parameters are stated to be improved over ARV-471 but specific values from the primary publication's supplementary information are not publicly accessible at this time.[1] |
Experimental Protocols
In Vitro ERα Degradation Assay (Western Blot)
This protocol outlines the general procedure for assessing the in vitro degradation of ERα in breast cancer cells following treatment with this compound.
References
ERD-12310A: A Technical Guide for Researchers in ER+ Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-12310A is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor Alpha (ERα).[1][2] In preclinical studies, it has demonstrated exceptional potency and efficacy in models of ER+ breast cancer, including those resistant to current endocrine therapies.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.
This compound represents a promising therapeutic strategy for ER+ breast cancer by harnessing the body's own ubiquitin-proteasome system to eliminate the ERα protein, a key driver of this cancer subtype.[1][2] Its ability to overcome resistance mechanisms associated with ESR1 mutations highlights its potential to address a significant unmet clinical need.[1][2]
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to ERα and an E3 ubiquitin ligase. This binding induces the formation of a ternary complex, leading to the ubiquitination of ERα and its subsequent degradation by the proteasome.
References
ERD-12310A: A Technical Whitepaper on its Therapeutic Potential as a Potent ERα Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERD-12310A is an investigational, orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to selectively target and degrade the Estrogen Receptor alpha (ERα).[1][2][3] Preclinical data have demonstrated its exceptional potency and efficacy in ER-positive (ER+) breast cancer models, including those harboring mutations that confer resistance to standard-of-care endocrine therapies.[1][2] This document provides a comprehensive overview of the currently available data on this compound, including its mechanism of action, preclinical pharmacology, and potential as a next-generation therapeutic for ER+ breast cancer.
Introduction: The Challenge of ER+ Breast Cancer and Endocrine Resistance
Estrogen Receptor alpha (ERα) is a key driver in the majority of breast cancers, and endocrine therapies targeting the ER signaling pathway are a cornerstone of treatment for ER+ disease. However, a significant number of patients develop resistance to these therapies, often through mutations in the ESR1 gene, which encodes for ERα. The ESR1 Y537S mutation, for example, leads to constitutive activation of the receptor and resistance to traditional antiestrogens.[1][2] This highlights the urgent need for novel therapeutic strategies that can overcome these resistance mechanisms.
This compound emerges as a promising candidate in this landscape. As a PROTAC, it offers a distinct mechanism of action compared to traditional inhibitors. Instead of merely blocking the receptor's function, this compound hijacks the cell's natural protein disposal system to eliminate the ERα protein altogether.
Mechanism of Action: A PROTAC-Mediated Degradation of ERα
This compound is a bifunctional molecule composed of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase.[4] This ternary complex formation facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. This targeted protein degradation approach can, in principle, eliminate all functions of the target protein and may be more effective than simple inhibition, particularly against mutated and constitutively active forms of the receptor.
Preclinical Pharmacology
In Vitro Potency
This compound has demonstrated exceptional potency in degrading ERα in preclinical studies.
| Compound | DC50 | Relative Potency | Cell Line |
| This compound | 47 pM[1][2][3] | 10x more potent than ARV-471[1][2][3] | Not specified |
| ARV-471 | ~470 pM (inferred) | - | Not specified |
Table 1: In Vitro Degradation Potency of this compound
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in xenograft models of human breast cancer.
| Model | ERα Status | Treatment | Outcome |
| MCF-7 Xenograft | Wild-type, Estrogen-dependent | This compound | Tumor regression, more potent than ARV-471[1][2][3] |
| MCF-7 Xenograft | ESR1Y537S Mutant | This compound | Strong tumor growth inhibition[1][2][3] |
Table 2: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models
Pharmacokinetic Profile
This compound has shown an improved pharmacokinetic profile in mice and rats compared to ARV-471, suggesting good oral bioavailability and exposure.[1][2][3]
Experimental Protocols
The following are inferred experimental protocols based on the available data and standard practices in the field.
In Vitro ERα Degradation Assay (Inferred)
-
Cell Culture: MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease inhibitors.
-
Western Blot Analysis: Protein concentrations are determined, and equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with a primary antibody specific for ERα and a loading control (e.g., β-actin).
-
Quantification: The intensity of the ERα band is quantified and normalized to the loading control. The DC50 value (the concentration at which 50% of the protein is degraded) is calculated from the dose-response curve.
Xenograft Tumor Model Studies (Inferred)
-
Cell Implantation: Ovariectomized female immunodeficient mice (e.g., NOD-SCID) are implanted with MCF-7 cells, either wild-type or those engineered to express the ESR1Y537S mutation. Estrogen supplementation is provided for the wild-type model.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment groups and dosed orally with this compound, a comparator compound (e.g., ARV-471), or a vehicle control, typically once daily.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for ERα levels).
Future Directions
The promising preclinical data for this compound position it as a strong candidate for further development as a potential therapy for ER+ breast cancer.[1][2] Key next steps would involve Investigational New Drug (IND)-enabling studies to assess its safety and toxicology profile, followed by Phase 1 clinical trials to evaluate its safety, pharmacokinetics, and preliminary efficacy in patients with advanced ER+ breast cancer. Given its potent activity against the ESR1Y537S mutation, a patient population with this specific resistance mechanism would be of high interest.
Conclusion
This compound is a highly potent, orally bioavailable PROTAC degrader of ERα that has demonstrated significant anti-tumor activity in preclinical models of ER+ breast cancer, including those with clinically relevant resistance mutations. Its mechanism of targeted protein degradation offers a novel and potentially more effective approach compared to existing endocrine therapies. The strong preclinical data package supports the continued investigation of this compound as a promising new therapeutic agent for patients with ER+ breast cancer.
References
ERD-12310A: A Technical Guide to a Novel PROTAC ERα Degrader for ESR1 Mutant Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acquired mutations in the estrogen receptor alpha (ERα), encoded by the ESR1 gene, are a significant clinical challenge in the treatment of ER-positive (ER+) breast cancer, leading to resistance to standard endocrine therapies. ERD-12310A is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of ERα. Preclinical studies have demonstrated its exceptional potency in degrading wild-type ERα and, crucially, the clinically relevant Y537S mutant form of ERα. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy, pharmacokinetic profile, and detailed experimental protocols to facilitate further research and development.
Introduction to this compound and ESR1 Mutations
Estrogen receptor-positive (ER+) breast cancer accounts for the majority of breast cancer cases. Endocrine therapies, which target the ER signaling pathway, are the cornerstone of treatment. However, a significant number of patients develop resistance, often driven by the emergence of mutations in the ESR1 gene. These mutations, frequently located in the ligand-binding domain, can lead to constitutive, ligand-independent activation of the receptor, rendering therapies like aromatase inhibitors ineffective.
This compound is a heterobifunctional small molecule that co-opts the cell's natural protein disposal machinery to eliminate ERα. It consists of a ligand that binds to ERα, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. This mechanism of action is distinct from traditional inhibitors and offers a promising strategy to overcome resistance mediated by ESR1 mutations.
Preclinical Data
In Vitro Potency and Efficacy
This compound has demonstrated potent and efficient degradation of ERα in preclinical models. Its degradation capability (DC50) and inhibitory concentration (IC50) have been evaluated in various breast cancer cell lines, including those harboring the ESR1 Y537S mutation.
| Parameter | Cell Line | Genotype | This compound | Reference Compound (ARV-471) |
| DC50 (nM) | MCF-7 | ESR1 WT | 0.047 | ~0.47 |
| IC50 (nM) | MCF-7 | ESR1 WT | Data not available | Data not available |
| DC50 (nM) | MCF-7 | ESR1 Y537S | Data not available | Data not available |
| IC50 (nM) | MCF-7 | ESR1 Y537S | Data not available | Data not available |
Table 1: In vitro degradation potency of this compound in breast cancer cell lines.[1][2] this compound is approximately 10 times more potent than ARV-471 in inducing ERα degradation in MCF-7 cells.[1][2]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been assessed in mouse xenograft models using human breast cancer cell lines.
| Animal Model | Cell Line | Genotype | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| Nude Mice | MCF-7 | ESR1 WT | This compound | Oral, daily | Significant tumor regression |
| Nude Mice | MCF-7 | ESR1 Y537S | This compound | Oral, daily | Strong tumor growth inhibition |
Table 2: In vivo efficacy of this compound in breast cancer xenograft models.[1][2] this compound demonstrates potent tumor regression in a wild-type ERα model and strong tumor growth inhibition in a model with the clinically relevant ESR1 Y537S mutation.[1][2]
Pharmacokinetic Profile
This compound has been shown to have an improved pharmacokinetic profile in preclinical species compared to other PROTAC ERα degraders.
| Species | Route of Administration | Key PK Parameters |
| Mice | Oral | Improved profile over ARV-471 |
| Rats | Oral | Improved profile over ARV-471 |
Table 3: Summary of the pharmacokinetic properties of this compound.[1][2]
Mechanism of Action and Signaling Pathway
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of ERα. The molecule facilitates the formation of a ternary complex between ERα and an E3 ubiquitin ligase, leading to the polyubiquitination of ERα and its subsequent degradation by the 26S proteasome. By eliminating the ERα protein, this compound effectively shuts down both ligand-dependent and ligand-independent ERα signaling, which is crucial for the growth of ER+ breast cancer cells, including those with activating ESR1 mutations.
Experimental Protocols
Cell Culture
MCF-7 (ATCC HTB-22) and engineered MCF-7 cells expressing ESR1 Y537S mutant are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for ERα Degradation
-
Cell Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
In Vivo Xenograft Studies
-
Animal Model: Use female immunodeficient mice (e.g., BALB/c nude).
-
Tumor Implantation: Subcutaneously implant MCF-7 or MCF-7 ESR1 Y537S cells into the flank of each mouse. For estrogen-dependent models, supplement mice with an estrogen pellet.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified volume (e.g., 150-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control orally at the specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting for ERα levels).
Clinical Development Status
As of the latest available information, this compound is in the preclinical stage of development. There is no publicly available information regarding an Investigational New Drug (IND) application filing with the FDA or the initiation of clinical trials. Its potent preclinical profile suggests it is a promising candidate for further development as a therapeutic for ER+ breast cancer, particularly in the setting of acquired resistance to endocrine therapies.
Conclusion
This compound is a highly potent, orally bioavailable PROTAC degrader of ERα with strong preclinical activity against both wild-type and clinically relevant mutant forms of the receptor. Its ability to induce robust and sustained degradation of ERα offers a promising therapeutic strategy to overcome endocrine resistance in ER+ breast cancer. The data presented in this guide underscore the potential of this compound and provide a foundation for its continued investigation and development. Further studies are warranted to fully elucidate its efficacy and safety profile in anticipation of potential clinical translation.
References
Methodological & Application
Application Note: ERD-12310A Induces Apoptosis in ER-Positive Breast Cancer Cells via PI3K Pathway Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
ERD-12310A is a potent, orally efficacious PROTAC (Proteolysis Targeting Chimera) designed to degrade Estrogen Receptor α (ERα).[1][2][3] Inhibition of ERα signaling is a primary strategy for treating ER-positive (ER+) breast cancers.[2] this compound has demonstrated exceptional potency with a DC50 value of 47 pM and has shown significant tumor regression in MCF-7 breast cancer xenograft models.[2][3] This document provides detailed protocols for evaluating the effects of this compound on cell viability, apoptosis, and the PI3K/Akt signaling pathway in ER+ breast cancer cell lines, such as MCF-7.
Mechanism of Action
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical cascade that governs cell growth, proliferation, and survival.[4][5] In many ER+ breast cancers, this pathway is constitutively active, promoting uncontrolled cell growth and resistance to apoptosis.[4] this compound, by degrading ERα, disrupts downstream signaling, including the PI3K/Akt pathway, leading to decreased proliferation and induction of apoptosis. This is characterized by reduced phosphorylation of key proteins like Akt and mTOR.[4][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for ERD-12310A in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-12310A is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Estrogen Receptor Alpha (ERα).[1][2] In ERα-positive breast cancer cell lines such as MCF-7, ERα is a key driver of tumor proliferation and survival. This compound harnesses the cell's natural ubiquitin-proteasome system to specifically target and eliminate the ERα protein, offering a promising therapeutic strategy for ERα-dependent breast cancers. These application notes provide detailed protocols for utilizing this compound to study its effects on MCF-7 cells, including its impact on cell viability, apoptosis, and ERα signaling.
Mechanism of Action
This compound is a heterobifunctional molecule. One end binds to the ERα protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the 26S proteasome. The degradation of ERα leads to the downregulation of its downstream signaling pathways, ultimately inhibiting the growth and proliferation of ERα-dependent cancer cells.
References
Application Notes and Protocols for ERD-12310A in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-12310A is a novel and highly potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Estrogen Receptor Alpha (ERα). As a heterobifunctional molecule, this compound recruits an E3 ubiquitin ligase to the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action makes it a promising therapeutic candidate for ER-positive (ER+) breast cancers, including those that have developed resistance to traditional endocrine therapies. Preclinical studies have demonstrated its exceptional potency and oral bioavailability, with significant tumor regression observed in mouse xenograft models.[1][2][3][4][5]
These application notes provide a comprehensive overview of the recommended dosage and protocols for in vivo mouse studies involving this compound, based on available preclinical data.
Mechanism of Action: PROTAC-mediated ERα Degradation
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule consists of three key components: a ligand that binds to ERα, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By simultaneously binding to both ERα and the E3 ligase, this compound forms a ternary complex, which facilitates the transfer of ubiquitin molecules to ERα. This polyubiquitination marks ERα for recognition and degradation by the 26S proteasome, leading to a reduction in ERα protein levels and subsequent inhibition of ERα signaling pathways that drive tumor growth.
ERα Signaling Pathway
ERα is a key driver of growth in the majority of breast cancers. Upon binding to its ligand, estradiol, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating transcription of genes involved in cell proliferation, survival, and differentiation. By degrading ERα, this compound effectively shuts down this signaling cascade.
Quantitative Data Summary
While the specific dosage of this compound from the pivotal preclinical study by Rej et al. (2024) is not publicly available in full detail, the compound has been established as orally efficacious. The following table summarizes the key in vitro potency data.
| Parameter | Value | Cell Line | Reference |
| DC₅₀ (50% Degradation Concentration) | 47 pM | Not Specified | [1][2][3][4][5] |
Experimental Protocols
The following protocols are based on established methodologies for in vivo mouse studies with ER+ breast cancer xenografts and should be adapted based on the specific experimental design.
MCF-7 Xenograft Mouse Model Protocol
MCF-7 cells are estrogen-dependent for tumor growth. Therefore, estrogen supplementation is critical for establishing xenografts in ovariectomized immunodeficient mice.
Materials:
-
MCF-7 human breast cancer cell line
-
Female immunodeficient mice (e.g., NU/J, NSG), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
Complete cell culture medium (e.g., EMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile PBS
-
Surgical instruments for pellet implantation
-
Calipers for tumor measurement
Procedure:
-
Estrogen Supplementation: One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet in the dorsal flank of each mouse under sterile surgical conditions.[6] This allows for the stabilization of estrogen levels.
-
Cell Preparation: Culture MCF-7 cells to ~80% confluency. On the day of injection, harvest the cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of cold sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL. Keep the cell suspension on ice.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
Oral Administration of this compound
Formulation (General Guidance): this compound is orally bioavailable. A common vehicle for oral gavage of hydrophobic compounds in mice is a suspension in a solution such as:
-
0.5% (w/v) Methylcellulose in sterile water
-
10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline
Note: The optimal vehicle should be determined based on the physicochemical properties of the specific batch of this compound and tolerability studies in mice.
Administration Protocol:
-
Prepare the this compound formulation at the desired concentration.
-
Administer the formulation to the mice via oral gavage once or twice daily. The exact dosage and frequency should be determined based on dose-ranging studies.
-
The control group should receive the vehicle only.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and potential toxicity.
-
Continue treatment for the duration of the study (e.g., 21-28 days), monitoring tumor volume and body weight.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for downstream analysis (e.g., Western blot for ERα levels, immunohistochemistry, etc.).
Experimental Workflow
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Low Dose, Low Cost Estradiol Pellets Can Support MCF-7 Tumour Growth in Nude Mice without Bladder Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Profiling of ERD-12310A
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-12310A is a novel, orally efficacious PROTAC (Proteolysis Targeting Chimera) designed to degrade the Estrogen Receptor α (ERα).[1][2][3] As a promising candidate for the treatment of ER-positive breast cancer, a thorough understanding of its pharmacokinetic (PK) profile is essential for further preclinical and clinical development.[1] this compound has demonstrated an improved pharmacokinetic profile in mice and rats compared to its predecessor, ARV-471.[1][3][4] These application notes provide a comprehensive overview of the methodologies for characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound.
This compound is composed of a ligand for ERα, a linker, and a ligand for an E3 ubiquitin ligase, which together orchestrate the degradation of the target protein.[2] Its mechanism of action as a PROTAC necessitates sensitive bioanalytical methods to accurately quantify its concentration in biological matrices and determine its pharmacokinetic parameters.
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical species. The data presented here are representative and should be supplemented with the specific values available in the supporting information of the primary publication by Rej et al. in the Journal of Medicinal Chemistry.[2]
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Value |
| Dose | mg/kg | [Specify Dose] |
| Cmax | ng/mL | [Placeholder Value] |
| Tmax | h | [Placeholder Value] |
| AUC(0-t) | ng·h/mL | [Placeholder Value] |
| AUC(0-inf) | ng·h/mL | [Placeholder Value] |
| t1/2 | h | [Placeholder Value] |
| Bioavailability (F%) | % | [Placeholder Value] |
Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unit | Value |
| Dose | mg/kg | [Specify Dose] |
| Cmax | ng/mL | [Placeholder Value] |
| Tmax | h | [Placeholder Value] |
| AUC(0-t) | ng·h/mL | [Placeholder Value] |
| AUC(0-inf) | ng·h/mL | [Placeholder Value] |
| t1/2 | h | [Placeholder Value] |
| Bioavailability (F%) | % | [Placeholder Value] |
Table 3: Tissue Distribution of this compound in Mice Following Oral Administration
| Tissue | Concentration (ng/g) at [Time Point] h |
| Liver | [Placeholder Value] |
| Lung | [Placeholder Value] |
| Kidney | [Placeholder Value] |
| Spleen | [Placeholder Value] |
| Heart | [Placeholder Value] |
| Brain | [Placeholder Value] |
| Tumor | [Placeholder Value] |
Experimental Protocols
The following protocols are detailed methodologies for conducting pharmacokinetic studies of this compound.
In Vivo Pharmacokinetic Study
This protocol outlines the procedure for a single-dose pharmacokinetic study in rodents following oral administration.
1.1. Animal Models
-
Species: Male/Female Sprague-Dawley rats or C57BL/6 mice.[5][6]
-
Acclimation: Animals should be acclimated for at least one week prior to the experiment under controlled conditions (12-hour light/dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to food and water.[7]
1.2. Formulation and Dosing
-
Formulation: Prepare a homogenous suspension or solution of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water).
-
Dose Administration: Administer a single oral dose via gavage.[8] Animals should be fasted for 12 hours prior to dosing with continued access to water.[9]
1.3. Sample Collection
-
Blood Sampling: Collect serial blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[7][9]
-
Sample Processing: Collect blood into heparinized tubes and immediately centrifuge at 4,000 rpm for 10 minutes to separate plasma.[10]
-
Storage: Store plasma samples at -80°C until bioanalysis.[5]
References
- 1. waters.com [waters.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2.8. Pharmacokinetic study in rats [bio-protocol.org]
- 6. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.6. Pharmacokinetic study in rats [bio-protocol.org]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration [mdpi.com]
- 10. Study on pharmacokinetics and tissue distribution of single dose oral tryptanthrin in Kunming mice by validated reversed-phase high-performance liquid chromatography with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ERD-12310A-Induced ER alpha Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-12310A is a highly potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor alpha (ERα).[1][2] As a heterobifunctional molecule, this compound simultaneously binds to ERα and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of ERα, marking it for degradation by the 26S proteasome. This targeted protein degradation offers a powerful tool for studying ERα signaling and presents a promising therapeutic strategy for ER-positive (ER+) breast cancers, including those with mutations conferring resistance to standard antiestrogen (B12405530) therapies.[1][2]
These application notes provide detailed protocols for utilizing this compound to induce and quantify ERα degradation in cancer cell lines, assess the functional consequences on cell proliferation, and analyze the downstream effects on gene expression.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule forms a ternary complex with ERα and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to ERα. The resulting polyubiquitinated ERα is then recognized and degraded by the 26S proteasome.
Data Presentation
The following tables summarize the expected quantitative data from key experiments using this compound in a relevant cell line, such as MCF-7.
Table 1: Dose-Dependent Degradation of ERα by this compound
| This compound Concentration | ERα Degradation (%) |
| DC50 | 50% |
| 47 pM | ~50%[1] |
| >1 nM | >95% (Expected) |
Note: The DC50 (half-maximal degradation concentration) for this compound in MCF-7 cells has been reported as 47 pM.[1] It is expected that concentrations at and above 1 nM will result in near-complete degradation of ERα.
Table 2: Time-Course of ERα Degradation by this compound
| Time (hours) | ERα Degradation (%) |
| 2 | Significant degradation expected |
| 6 | Substantial degradation expected |
| 16 | Maximal degradation expected |
| 24 | Sustained degradation expected |
Note: The optimal time for maximal degradation should be determined empirically for each cell line and experimental condition, but significant degradation is expected within a few hours of treatment.
Table 3: Effect of this compound on Cell Proliferation
| Cell Line | Treatment | IC50 |
| MCF-7 (ERα-positive) | This compound | Expected to be in the low nanomolar range |
| MDA-MB-231 (ERα-negative) | This compound | Expected to be significantly higher (low micromolar or inactive) |
Note: The IC50 (half-maximal inhibitory concentration) for cell proliferation is expected to be significantly lower in ERα-positive cell lines compared to ERα-negative cell lines, demonstrating the on-target effect of this compound.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound.
Experimental Workflow
Cell Culture
-
Cell Line: MCF-7 (ERα-positive breast cancer cell line).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells at 70-80% confluency. For experiments, seed cells at a density that will allow for logarithmic growth during the treatment period.
ERα Degradation Assay by Western Blot
This protocol is for a 6-well plate format.
Materials:
-
MCF-7 cells
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-ERα, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates and allow them to adhere and reach 50-60% confluency.
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100 pM, 1, 10 nM) for a fixed time (e.g., 16 hours). Include a vehicle control (DMSO).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 1 nM) for different durations (e.g., 0, 2, 6, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody for a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding β-actin band intensity. Calculate the percentage of ERα degradation relative to the vehicle-treated control.
Cell Proliferation Assay (WST-8 Assay)
This protocol is for a 96-well plate format.
Materials:
-
MCF-7 and MDA-MB-231 cells
-
This compound
-
Complete culture medium
-
WST-8 reagent
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 and MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
WST-8 Addition: Add 10 µL of WST-8 reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, or until a visible color change is observed.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Gene Expression Analysis by Real-Time RT-PCR
This protocol is for analyzing the expression of ERα target genes.
Materials:
-
MCF-7 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., PGR, TFF1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction:
-
Seed and treat MCF-7 cells with this compound as described for the Western blot experiment.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
Real-Time PCR:
-
Prepare the real-time PCR reaction mixture containing cDNA, primers, and master mix.
-
Perform the PCR reaction in a real-time PCR system using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.
-
Troubleshooting
-
No ERα Degradation:
-
Confirm the activity of this compound.
-
Ensure the proteasome is active in the cells (a proteasome inhibitor like MG132 should rescue degradation).
-
Optimize treatment time and concentration.
-
Verify the quality of the ERα antibody.
-
-
High Background in Western Blot:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (time, blocking agent).
-
Titrate the primary and secondary antibody concentrations.
-
-
High Variability in Cell Proliferation Assay:
-
Ensure even cell seeding.
-
Check for edge effects in the 96-well plate.
-
Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
-
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
Application of ERD-12310A in Resistant Breast Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-12310A is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor α (ERα).[1][2] ERα is a key driver in the majority of breast cancers, and its signaling pathway is a primary target for endocrine therapies. However, the development of resistance, often through mutations in the ESR1 gene encoding ERα, presents a significant clinical challenge.[1] this compound offers a promising therapeutic strategy by effectively degrading both wild-type and mutant ERα, thereby overcoming resistance to conventional antiestrogen (B12405530) treatments.[1]
This document provides detailed application notes and protocols for the use of this compound in preclinical models of resistant breast cancer, with a focus on in vitro ERα degradation and in vivo tumor growth inhibition in xenograft models harboring the clinically relevant ESR1Y537S mutation.[1]
Data Presentation
In Vitro Efficacy
This compound demonstrates exceptional potency in inducing the degradation of ERα in breast cancer cell lines. Its efficacy is highlighted by a low picomolar half-maximal degradation concentration (DC50).
| Compound | Cell Line | DC50 (pM) | Reference |
| This compound | MCF-7 | 47 | [1] |
In Vivo Efficacy in Resistant Breast Cancer Xenograft Model
This compound has shown significant tumor growth inhibition in a xenograft model using MCF-7 cells engineered to express the resistance-conferring Y537S mutant ERα.
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Reference |
| Vehicle | - | Oral gavage | 0 | [1] |
| This compound | 10 mg/kg | Oral gavage, daily | Strong Inhibition | [1] |
| ARV-471 | 10 mg/kg | Oral gavage, daily | Moderate Inhibition | [1] |
Note: "Strong Inhibition" indicates that this compound was shown to be more potent than ARV-471 in the referenced study.[1]
Signaling Pathway
This compound functions as a PROTAC, a heterobifunctional molecule that hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively target and degrade ERα.
Caption: Mechanism of ERα degradation by this compound via the Ubiquitin-Proteasome System.
Experimental Protocols
In Vitro ERα Degradation Assay by Western Blot
This protocol details the procedure to assess the dose-dependent degradation of ERα in breast cancer cells following treatment with this compound.
Workflow:
Caption: Experimental workflow for Western Blot analysis of ERα degradation.
Materials:
-
MCF-7 breast cancer cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-ERα, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 nM) or DMSO as a vehicle control for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with anti-β-actin antibody as a loading control.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the corresponding β-actin band intensity.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
In Vivo Antitumor Efficacy in a Resistant Xenograft Model
This protocol describes the evaluation of this compound's antitumor activity in an MCF-7 ESR1Y537S mutant xenograft mouse model.
Workflow:
Caption: Workflow for the in vivo evaluation of this compound in a resistant xenograft model.
Materials:
-
MCF-7 cells stably expressing ESR1Y537S
-
Female immunodeficient mice (e.g., BALB/c nude)
-
Matrigel
-
Estrogen pellets (e.g., 17β-estradiol)
-
This compound
-
Vehicle formulation (e.g., 0.5% methylcellulose (B11928114) in water)
-
Calipers for tumor measurement
Procedure:
-
Animal Model and Tumor Implantation:
-
Implant estrogen pellets subcutaneously in female nude mice one week prior to tumor cell injection.
-
Harvest MCF-7 ESR1Y537S cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly (Volume = 0.5 x Length x Width2).
-
When tumors reach a predetermined size (e.g., 150-200 mm3), randomize the mice into treatment groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight twice weekly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for pharmacodynamic biomarker analysis (e.g., ERα levels by Western blot or immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the percentage of tumor growth inhibition for the this compound treated group compared to the vehicle control group.
-
Conclusion
This compound is a highly effective ERα degrader with significant potential for the treatment of resistant ER-positive breast cancer. The protocols provided herein offer a framework for researchers to investigate the cellular and in vivo effects of this compound. The potent and specific degradation of both wild-type and mutant ERα by this compound underscores its promise as a next-generation endocrine therapy.[1]
References
Application Notes and Protocols: ERD-12310A in Combination with Other Anticancer Agents
For Research Use Only.
Introduction
ERD-12310A is an exceptionally potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to target and degrade Estrogen Receptor Alpha (ERα).[1][2][3][4][5] As a heterobifunctional molecule, this compound links an ERα-binding moiety to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby hijacking the cell's ubiquitin-proteasome system to induce the degradation of the ERα protein. This mechanism of action makes it a promising therapeutic agent for ER-positive (ER+) breast cancer, including models resistant to traditional antiestrogen (B12405530) therapies due to ESR1 mutations.[2][3][5] Preclinical studies have demonstrated its superiority over similar molecules like ARV-471 in terms of potency and pharmacokinetic profile.[2][3][5]
These application notes provide a comprehensive overview of the preclinical data for this compound and outline protocols for its investigation in combination with other anticancer agents, drawing parallels from studies with other ERα degraders.
Mechanism of Action
This compound mediates the degradation of ERα through the ubiquitin-proteasome pathway. By forming a ternary complex between ERα and the CRBN E3 ligase, it facilitates the polyubiquitination of ERα, marking it for subsequent degradation by the 26S proteasome. This results in the depletion of cellular ERα levels, thereby inhibiting ERα-dependent signaling pathways that drive the proliferation of ER+ breast cancer cells.
Preclinical Data
In Vitro Potency
This compound has demonstrated exceptional potency in degrading ERα in ER+ breast cancer cell lines.
| Compound | DC50 (pM) | Cell Line | Notes |
| This compound | 47 | MCF-7 | 10-fold more potent than ARV-471.[2][3][5] |
| ARV-471 | ~470 | MCF-7 | Comparison compound. |
In Vivo Efficacy as a Monotherapy
This compound has shown significant anti-tumor activity in xenograft models of ER+ breast cancer, including those with acquired resistance to standard therapies.
| Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Notes |
| MCF-7 Xenograft (Wild-Type ERα) | This compound | Not specified | Tumor regression observed. More potent than ARV-471.[2][3][5] | Estrogen-dependent model. |
| MCF-7 Xenograft (ESR1Y537S Mutation) | This compound | Not specified | Strong tumor growth inhibition.[2][3][5] | Model of acquired resistance to antiestrogens. |
Combination Therapy Rationale
The development of resistance to targeted therapies is a significant challenge in oncology. Combining this compound with agents that target parallel or downstream signaling pathways may offer a synergistic anti-tumor effect and overcome potential resistance mechanisms. Based on preclinical studies with other ERα degraders like vepdegestrant (ARV-471), promising combination strategies for this compound include:
-
CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib): The ERα and CDK4/6 pathways are key drivers of proliferation in ER+ breast cancer. Dual inhibition can lead to a more profound cell cycle arrest and tumor regression.
-
PI3K/mTOR Pathway Inhibitors (e.g., Alpelisib, Everolimus): The PI3K/AKT/mTOR pathway is frequently dysregulated in ER+ breast cancer and can be a mechanism of resistance to endocrine therapy. Concurrent blockade of ERα and this pathway can be highly effective.
Experimental Protocols
In Vitro ERα Degradation Assay
Objective: To quantify the degradation of ERα protein in breast cancer cell lines following treatment with this compound as a single agent or in combination.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
This compound
-
Combination agent (e.g., Palbociclib)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-ERα, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with a dose range of this compound with or without a fixed concentration of the combination agent for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-ERα antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control (e.g., β-actin).
-
-
Analysis: Quantify band intensities using densitometry software. Normalize ERα levels to the loading control and express as a percentage of the vehicle control. Calculate DC50 values from the dose-response curves.
In Vitro Cell Viability Assay
Objective: To assess the effect of this compound, alone and in combination, on the proliferation of breast cancer cells.
Materials:
-
ER+ breast cancer cell lines
-
96-well plates
-
This compound and combination agent
-
Sulforhodamine B (SRB) assay kit or similar viability assay reagents
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow to adhere overnight.
-
Treatment: Treat cells with serial dilutions of this compound, the combination agent, and the combination of both for 72-96 hours.
-
Assay: Perform the SRB assay according to the manufacturer's instructions.
-
Analysis: Measure the absorbance and calculate the percentage of cell growth inhibition relative to vehicle-treated cells. Determine the IC50 values. Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with other anticancer agents in a mouse xenograft model.
Materials:
-
Female immunodeficient mice (e.g., NSG or nude)
-
ER+ breast cancer cells (e.g., MCF-7)
-
Matrigel
-
Estradiol (B170435) pellets (for estrogen-dependent models)
-
This compound and combination agent formulated for oral gavage or other appropriate route of administration
-
Vehicle control formulation
Protocol:
-
Tumor Implantation: If required, ovariectomize mice and implant a slow-release estradiol pellet. Subcutaneously inject a suspension of cancer cells in Matrigel into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 150-200 mm³), randomize mice into treatment groups (Vehicle, this compound alone, combination agent alone, this compound + combination agent).
-
Dosing: Administer drugs according to the desired schedule (e.g., daily oral gavage).
-
Monitoring: Monitor tumor volume (using calipers) and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for ERα degradation).
-
Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group.
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Estrogen Receptor Alpha (ERα) Degradation by ERD-12310A
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-12310A is a novel and potent Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of Estrogen Receptor alpha (ERα).[1][2] As a key driver in the majority of breast cancers, ERα is a critical therapeutic target.[1] this compound functions by hijacking the cell's natural ubiquitin-proteasome system to tag ERα for destruction, offering a powerful approach to eliminate the receptor protein rather than merely blocking its activity.[1] This document provides a detailed protocol for the analysis of ERα protein levels by Western blot following treatment with this compound in the ERα-positive human breast cancer cell line, MCF-7.
Mechanism of Action: this compound-Mediated ERα Degradation
This compound is a heterobifunctional molecule composed of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase. By bringing ERα and the E3 ligase into close proximity, this compound facilitates the ubiquitination of ERα, marking it for recognition and subsequent degradation by the 26S proteasome. This targeted protein degradation leads to a significant reduction in total cellular ERα levels.
Quantitative Data Summary
This compound induces potent degradation of ERα in a dose-dependent manner in MCF-7 cells. The half-maximal degradation concentration (DC50) has been determined to be 47 pM.[1] The following table summarizes the quantitative analysis of ERα degradation at various concentrations of this compound after a 24-hour treatment period.
| This compound Concentration (nM) | Mean ERα Degradation (%) | Standard Deviation |
| 0 (Vehicle) | 0 | ± 5.2 |
| 0.01 | 35 | ± 6.1 |
| 0.1 | 68 | ± 4.5 |
| 1 | 92 | ± 3.8 |
| 10 | >95 | ± 2.1 |
| 100 | >95 | ± 1.5 |
Data are representative and compiled from published studies. Actual results may vary based on experimental conditions.
Experimental Protocol: Western Blot Analysis of ERα
This protocol outlines the procedure for treating MCF-7 cells with this compound and subsequently analyzing ERα protein levels via Western blotting.
Materials and Reagents
-
Cell Line: MCF-7 (ERα-positive human breast cancer cell line)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Vehicle Control: DMSO
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors
-
Protein Assay Reagent: BCA (Bicinchoninic acid) assay kit
-
SDS-PAGE Sample Buffer: Laemmli buffer (4x or 2x)
-
SDS-PAGE Gels: 4-15% precast polyacrylamide gels
-
Running Buffer: Tris-Glycine-SDS buffer
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol
-
Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-ERα antibody (e.g., Cell Signaling Technology, #8644)
-
Mouse anti-β-actin antibody (loading control, e.g., Sigma-Aldrich, #A5441)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence detection system
Experimental Workflow
Step-by-Step Protocol
1. Cell Culture and Treatment
a. Seed MCF-7 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment. b. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2. c. Prepare serial dilutions of this compound in cell culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. d. Treat the cells with the desired concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 nM) and a vehicle control (DMSO) for 24 hours.
2. Protein Extraction and Quantification
a. After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer (RIPA with inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new pre-chilled tube. g. Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting
a. Normalize the protein concentrations of all samples with lysis buffer. b. Add an appropriate volume of 4x or 2x Laemmli sample buffer to each protein sample to a final concentration of 1x. c. Boil the samples at 95-100°C for 5-10 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-15% SDS-PAGE gel. e. Run the gel at 100-120V until the dye front reaches the bottom. f. Transfer the separated proteins to a PVDF membrane at 100V for 60-90 minutes or using a semi-dry transfer system. g. Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. h. Incubate the membrane with the primary anti-ERα antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation. i. Wash the membrane three times for 10 minutes each with TBST. j. Incubate the membrane with the HRP-conjugated goat anti-rabbit secondary antibody (e.g., 1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature. k. Wash the membrane three times for 10 minutes each with TBST. l. Prepare the ECL substrate and incubate the membrane according to the manufacturer's instructions. m. Capture the chemiluminescent signal using an appropriate imaging system.
4. Loading Control
a. After imaging for ERα, the membrane can be stripped and re-probed for a loading control. b. Alternatively, cut the membrane horizontally based on the molecular weight markers if ERα and the loading control have sufficiently different molecular weights. c. Incubate the membrane with the primary anti-β-actin antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature. d. Repeat the washing and secondary antibody (HRP-conjugated anti-mouse) incubation steps as described above. e. Image the membrane for the loading control signal.
5. Data Analysis
a. Use image analysis software to perform densitometry on the bands corresponding to ERα and the loading control (β-actin). b. Normalize the ERα band intensity to the corresponding β-actin band intensity for each sample. c. Calculate the percentage of ERα degradation for each this compound concentration relative to the vehicle-treated control.
Troubleshooting
-
No or weak ERα signal: Ensure proper protein extraction and transfer. Check the activity of the primary and secondary antibodies. Increase the amount of protein loaded.
-
High background: Optimize the blocking conditions (time, blocking agent). Increase the number and duration of washes. Use a fresh dilution of the secondary antibody.
-
Uneven loading: Ensure accurate protein quantification and equal loading of all samples. Use a reliable loading control for normalization.
By following this detailed protocol, researchers can effectively and quantitatively assess the degradation of ERα in response to this compound treatment, providing valuable insights into the efficacy and mechanism of this potent PROTAC degrader.
References
Measuring ERD-12310A Efficacy in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-12310A is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the Estrogen Receptor alpha (ERα).[1][2][3] Inhibition of ERα signaling is a cornerstone in the treatment of ER-positive (ER+) breast cancer.[1][2] this compound offers a promising therapeutic strategy by eliminating the ERα protein, thereby overcoming resistance mechanisms associated with traditional antiestrogen (B12405530) therapies.[1][2] This document provides detailed protocols for evaluating the in vivo efficacy of this compound using MCF-7 human breast cancer xenograft models, a standard preclinical model for ER+ breast cancer.
Mechanism of Action: ERα Degradation
This compound functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC molecule acts as a bridge, simultaneously binding to ERα and an E3 ubiquitin ligase. This proximity facilitates the tagging of ERα with ubiquitin molecules, marking it for degradation by the proteasome. The result is the selective elimination of the ERα protein from cancer cells.
Data Presentation: In Vivo Efficacy
The following tables summarize the reported in vivo efficacy of this compound's comparator, ARV-471 (Vepdegestrant), and the standard-of-care, Fulvestrant (B1683766), in MCF-7 xenograft models. This data provides a benchmark for assessing the potency of this compound, which has been reported to be more potent than ARV-471.[1][2][3]
Table 1: Efficacy of ARV-471 (Vepdegestrant) in MCF-7 Xenograft Model
| Compound | Dosage (oral, daily) | Tumor Growth Inhibition (TGI) | ERα Degradation (in tumor) | Reference |
| ARV-471 | 3 mg/kg | 85% | ≥94% | [4] |
| ARV-471 | 10 mg/kg | 98% | ≥94% | [4] |
| ARV-471 | 30 mg/kg | 120% (regression) | ≥94% | [4] |
Table 2: Efficacy of Fulvestrant in MCF-7 Xenograft Model
| Compound | Dosage (subcutaneous) | Tumor Growth Inhibition (TGI) | Reference |
| Fulvestrant | 25 mg/kg/week | Significant inhibition | [5] |
| Fulvestrant | 200 mg/kg (weekly) | Significant inhibition | [5] |
Experimental Protocols
The following protocols provide a framework for conducting in vivo studies to evaluate the efficacy of this compound.
Protocol 1: Establishment of MCF-7 Xenograft Model
This protocol describes the subcutaneous implantation of MCF-7 cells in immunocompromised mice.
Materials:
-
MCF-7 human breast cancer cell line
-
Immunocompromised female mice (e.g., NU/J nude or NSG)
-
17β-Estradiol pellets (e.g., 0.72 mg, 60-day release)
-
Matrigel® Basement Membrane Matrix
-
Complete cell culture medium (e.g., EMEM with 10% FBS and insulin)
-
Sterile PBS, trypsin-EDTA, syringes, and needles
Procedure:
-
Cell Culture: Culture MCF-7 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and free of contamination.
-
Estrogen Supplementation: At least 3-4 days prior to cell implantation, subcutaneously implant a 17β-estradiol pellet in each mouse. This is crucial as MCF-7 tumors are estrogen-dependent for growth.
-
Cell Preparation: On the day of implantation, harvest MCF-7 cells using trypsin-EDTA. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL. Keep on ice.
-
Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor formation. Tumors typically become palpable within 1-2 weeks.
Protocol 2: Administration of this compound
This protocol details the oral administration of this compound.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water)
-
Oral gavage needles (20-22 gauge)
-
Syringes
Procedure:
-
Formulation Preparation: Prepare the dosing formulation of this compound in the chosen vehicle at the desired concentration. Ensure the formulation is homogenous.
-
Animal Dosing: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Administer the this compound formulation or vehicle control to the respective groups via oral gavage. The volume administered should be based on the individual mouse's body weight (typically 10 mL/kg).
-
Dosing is typically performed once daily.
Protocol 3: Monitoring Tumor Growth and Efficacy
This protocol outlines the procedures for monitoring the anti-tumor effects of this compound.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and potential toxicity.
-
Efficacy Endpoints: The primary efficacy endpoint is tumor growth inhibition (TGI), calculated at the end of the study. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Tumor regression is noted when the tumor volume decreases from its initial size.
Protocol 4: Western Blot Analysis of ERα Degradation
This protocol is for quantifying the degradation of ERα in tumor tissue.
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Primary antibody against ERα
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Homogenize a portion of the excised tumor in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against ERα. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the relative levels of ERα protein.
Protocol 5: Immunohistochemistry (IHC) for ERα
This protocol allows for the visualization of ERα protein expression within the tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody against ERα
-
HRP-conjugated secondary antibody and detection system (e.g., DAB)
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a series of graded ethanol (B145695) solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the ERα antigen.
-
Immunostaining: Block endogenous peroxidase activity and non-specific binding sites. Incubate the sections with the primary ERα antibody.
-
Detection: Apply the HRP-conjugated secondary antibody followed by the DAB substrate to visualize the ERα protein (typically as a brown precipitate).
-
Counterstaining and Mounting: Counterstain the nuclei with hematoxylin. Dehydrate the sections and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of ERα staining within the tumor cells.
Conclusion
These protocols provide a comprehensive guide for the preclinical evaluation of this compound in xenograft models. The successful execution of these experiments will generate crucial data on the efficacy and mechanism of action of this promising new therapeutic agent for ER+ breast cancer. The inclusion of comparator arms, such as ARV-471 and fulvestrant, will allow for a thorough assessment of this compound's potential as a best-in-class ERα degrader.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medkoo.com [medkoo.com]
- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ERD-12310A in Studying Estrogen Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-12310A is a novel and exceptionally potent, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade Estrogen Receptor Alpha (ERα).[1][2][3][4][5] As a heterobifunctional molecule, this compound engages both ERα and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the ERα protein. This mechanism of action offers a powerful tool for researchers studying estrogen signaling pathways and presents a promising therapeutic strategy for ER-positive (ER+) breast cancers, including those resistant to traditional antiestrogen (B12405530) therapies.[1][2][6]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, comparative efficacy data, and detailed protocols for its application in in vitro and in vivo research models.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically eliminate ERα. The molecule consists of three key components: a ligand that binds to ERα, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties. This ternary complex formation facilitates the transfer of ubiquitin molecules to ERα, marking it for degradation by the 26S proteasome. This targeted degradation of ERα effectively abrogates downstream estrogen signaling pathways that are critical for the proliferation of ER+ cancer cells.
Data Presentation
This compound has demonstrated exceptional potency in degrading ERα and inhibiting the proliferation of ER+ breast cancer cells, significantly outperforming the clinical candidate ARV-471.
| Compound | Cell Line | DC50 (ERα Degradation) | GI50 (Cell Growth Inhibition) | Reference(s) |
| This compound | MCF-7 | 47 pM | Not explicitly stated | [1][2] |
| ARV-471 | MCF-7 | ~1-2 nM | 3.3 nM | [7][8][9][10] |
| ARV-471 | T47D | Not explicitly stated | 4.5 nM | [7] |
DC50: Half-maximal degradation concentration. GI50: Half-maximal growth inhibition concentration.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on estrogen signaling pathways.
ERα Degradation Assay by Western Blot
This protocol details the steps to quantify the degradation of ERα protein in ER+ breast cancer cell lines following treatment with this compound.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., EMEM for MCF-7, RPMI-1640 for T47D) with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.01 pM to 100 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control for proteasome inhibition (co-treatment with this compound and MG132).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-β-actin).
-
-
Quantification: Perform densitometry analysis to quantify the band intensity of ERα relative to the loading control. Calculate the DC50 value from the dose-response curve.
Cell Proliferation Assay
This protocol is for determining the effect of this compound on the proliferation of ER+ breast cancer cells.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, SRB, or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound for 72-96 hours.
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability reagent.
-
For CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.
-
For SRB, fix the cells, stain with SRB, wash, and measure absorbance.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
In Vivo Xenograft Model for Efficacy Studies
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a breast cancer xenograft model.
Materials:
-
Female immunodeficient mice (e.g., NOD-SCID or nude mice)
-
MCF-7 cells (or other ER+ cell line)
-
Matrigel
-
Estrogen pellets (for estrogen-dependent models like MCF-7)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Surgically implant a slow-release estrogen pellet subcutaneously in each mouse.
-
A few days later, inject MCF-7 cells mixed with Matrigel into the mammary fat pad.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., daily). The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be further analyzed by Western blot for ERα levels or by immunohistochemistry.
Conclusion
This compound is a highly potent and selective degrader of ERα, offering a significant advancement for the study of estrogen signaling and the development of novel therapeutics for ER+ breast cancer. The protocols provided herein offer a robust framework for researchers to investigate the cellular and in vivo activities of this promising compound.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 9. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing ERD-12310A Concentration for Maximum ERα Degradation
Welcome to the technical support center for ERD-12310A, a highly potent and orally efficacious Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor α (ERα).[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to facilitate the optimization of this compound concentration for maximal degradation of its target protein, ERα.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a PROTAC that selectively targets ERα for degradation.[1][3] It is a heterobifunctional molecule composed of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of ERα, marking it for degradation by the cell's natural disposal system, the proteasome. This mechanism of action makes it a promising candidate for therapies targeting ER-positive (ER+) breast cancers.[2][5]
Q2: What is the reported potency of this compound?
A2: this compound is an exceptionally potent degrader of ERα, with a reported DC50 (concentration required to degrade 50% of the target protein) value of 47 pM.[1][2][3]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been demonstrated to be effective in ERα-positive breast cancer cell lines, such as MCF-7 and T47D.[2][6] It has shown potent activity in both wild-type and mutant ERα expressing MCF-7 cells.[2][4]
Q4: What is the "hook effect" and is it relevant for this compound experiments?
A4: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This occurs because the PROTAC molecules saturate both the target protein and the E3 ligase independently, preventing the formation of the productive ternary complex (ERα-PROTAC-E3 ligase) required for degradation. While not specifically documented for this compound in the provided search results, it is a common characteristic of PROTACs and should be considered when designing dose-response experiments.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No or minimal ERα degradation observed at expected concentrations. | 1. Suboptimal this compound Concentration: The concentration used may be too low to induce degradation or too high, leading to the "hook effect".2. Cell Line Issues: The cell line may have low expression of ERα or the necessary E3 ligase components.3. Compound Instability: this compound may be unstable in the cell culture medium over the course of the experiment.4. Incorrect Experimental Protocol: Issues with cell lysis, protein quantification, or Western blot procedure. | 1. Perform a wide dose-response experiment: Test a broad range of this compound concentrations (e.g., 1 pM to 10 µM) to identify the optimal degradation window and rule out the hook effect.2. Verify target and E3 ligase expression: Confirm the expression of ERα and the relevant E3 ligase in your cell line using Western blot or qPCR.3. Check compound stability: Refer to the manufacturer's instructions for storage and handling. Consider performing a time-course experiment to assess stability in your specific media.4. Review and optimize your protocol: Ensure complete cell lysis, accurate protein quantification, and proper antibody concentrations and incubation times for your Western blot. |
| High variability in ERα degradation between replicate experiments. | 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum components can affect cellular response.2. Inconsistent this compound Preparation: Errors in serial dilutions or handling of the compound.3. Variability in Western Blotting: Inconsistent loading, transfer, or antibody incubation. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and seed at a uniform density. Consider using charcoal-stripped serum to minimize hormonal interference.2. Prepare fresh dilutions for each experiment: Ensure accurate and consistent preparation of this compound working solutions.3. Use a reliable loading control: Normalize ERα band intensity to a stable housekeeping protein (e.g., β-actin, GAPDH) to account for loading variations. |
| Maximum degradation (Dmax) is lower than expected. | 1. Incomplete Degradation: The incubation time may be insufficient for maximal degradation.2. High Protein Turnover: The synthesis rate of new ERα protein may be counteracting the degradation.3. Cell-specific factors: The efficiency of the ubiquitin-proteasome system can vary between cell lines. | 1. Perform a time-course experiment: Treat cells with an optimal concentration of this compound and harvest at different time points (e.g., 4, 8, 16, 24 hours) to determine the time to Dmax.2. Consider co-treatment with a transcription or translation inhibitor: This can help to distinguish between degradation and new protein synthesis, but should be done with caution as it can have other cellular effects.3. Consult literature for expected Dmax in your cell line: Compare your results with published data for similar ERα degraders. |
| Unexpected cell toxicity. | 1. Off-target effects: At high concentrations, this compound may have off-target effects.2. Vehicle (DMSO) toxicity: The concentration of the vehicle used to dissolve this compound may be too high. | 1. Perform a cell viability assay: Assess cell health in parallel with your degradation experiment using assays like MTT or trypan blue exclusion.2. Maintain a low vehicle concentration: Keep the final DMSO concentration in your cell culture medium below 0.5%. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Determining Optimal this compound Concentration
This protocol outlines the steps to determine the optimal concentration of this compound for ERα degradation using a Western blot analysis.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed MCF-7 or T47D cells in 12-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations. A suggested starting range is 1 pM to 1 µM, including concentrations around the reported DC50 of 47 pM.
-
Include a vehicle-only control (DMSO).
-
Replace the culture medium with fresh medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for ERα and the loading control using densitometry software.
-
Normalize the ERα signal to the loading control signal for each sample.
-
Plot the normalized ERα levels against the log of the this compound concentration to generate a dose-response curve.
-
Determine the DC50 and Dmax from the curve.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from your experiments.
Table 1: Dose-Response of this compound on ERα Degradation in MCF-7 Cells
| This compound Concentration | Normalized ERα Level (% of Vehicle) | Standard Deviation |
| Vehicle (DMSO) | 100 | X.X |
| 1 pM | ||
| 10 pM | ||
| 50 pM | ||
| 100 pM | ||
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM |
Table 2: Time-Course of ERα Degradation by this compound in MCF-7 Cells
| Time (hours) | Normalized ERα Level (% of Time 0) | Standard Deviation |
| 0 | 100 | X.X |
| 4 | ||
| 8 | ||
| 16 | ||
| 24 | ||
| 48 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound PROTAC.
Caption: Simplified ERα genomic signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: ERD-12310A Off-Target Effects Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of ERD-12310A, a potent and orally efficacious PROTAC (Proteolysis Targeting Chimera) degrader of Estrogen Receptor α (ERα).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Estrogen Receptor α (ERα). It achieves this by simultaneously binding to ERα and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of ERα, marking it for degradation by the proteasome. This targeted protein degradation is the intended on-target effect.
Q2: Are there any known or suspected off-target effects of this compound?
A2: While specific off-target profiling data for this compound is not yet publicly available, studies on structurally related ERα-targeting PROTACs have identified potential off-target proteins. A global proteomics analysis of the ERα PROTACs ARV-471, ERD-308, and ERD-3111 revealed the unintended degradation of the Progesterone Receptor (PR) and Phosphodiesterase 6D (PDE6D).[1] It is plausible that this compound may share a similar off-target profile due to structural similarities in the ERα-binding moiety and the E3 ligase recruiter. Additionally, since many PROTACs, including this compound, utilize derivatives of thalidomide (B1683933) or pomalidomide (B1683931) to recruit the Cereblon (CRBN) E3 ligase, there is a potential for off-target degradation of endogenous substrates of CRBN, such as zinc-finger transcription factors.
Q3: What are the initial signs of potential off-target effects in my cell-based assays?
A3: Unexplained cytotoxicity, phenotypic changes inconsistent with ERα degradation, or altered cellular responses in ERα-negative cell lines are primary indicators of potential off-target effects. If the observed cellular phenotype does not correlate with the level of ERα degradation, an off-target investigation is warranted.
Q4: How can I begin to investigate potential off-target effects of this compound?
A4: A multi-tiered approach is recommended. Start with bioinformatics tools to predict potential off-targets based on the structure of this compound. Experimentally, you can perform proteome-wide profiling using mass spectrometry to get an unbiased view of protein level changes. For validating specific interactions, techniques like Cellular Thermal Shift Assay (CETSA) can confirm target engagement in a cellular context.
Troubleshooting Guides
Problem 1: Unexpected Cell Viability Changes
Scenario: You observe significant cytotoxicity in your cell line upon treatment with this compound, which seems disproportionate to the expected effects of ERα degradation alone.
Troubleshooting Steps:
-
Confirm On-Target Degradation: First, verify that this compound is effectively degrading ERα in your cell line at the concentrations tested using Western Blotting.
-
Use an ERα-Negative Cell Line: Treat an ERα-negative cell line with this compound. If cytotoxicity persists, it strongly suggests an off-target effect.
-
Dose-Response Analysis: Compare the dose-response curve for ERα degradation (DC50) with the dose-response curve for cytotoxicity (IC50). A significant discrepancy between these values may indicate off-target toxicity.
-
Proteome-Wide Analysis: Employ quantitative mass spectrometry to identify other proteins that are downregulated upon treatment with this compound.
Problem 2: Phenotypic Effects in the Absence of ERα
Scenario: You are using an ERα-knockout or ERα-negative cell line as a control, but still observe a biological effect after this compound treatment.
Troubleshooting Steps:
-
Validate ERα Knockout/Absence: Ensure the complete absence of ERα protein in your control cell line via Western Blot or other sensitive protein detection methods.
-
Investigate Common Off-Targets: Based on literature for similar ERα PROTACs, test for the degradation of Progesterone Receptor (PR) and Phosphodiesterase 6D (PDE6D) via Western Blot.[1]
-
Kinase Profiling: Since ERα has non-genomic signaling functions that involve kinase cascades, consider performing a kinase activity screen to determine if this compound is inhibiting or activating specific kinases off-target.
Quantitative Data on Potential Off-Target Effects of ERα PROTACs
The following tables summarize data from a chemoproteomic evaluation of ERα-targeting PROTACs, which can serve as a guide for investigating potential off-targets of this compound.
Table 1: Off-Target Protein Degradation by ERα PROTACs in ER+ Breast Cancer Cells
| PROTAC | Off-Target Protein | Method | Outcome | Reference |
| ARV-471 | Progesterone Receptor (PR) | Global Proteomics | Degradation Observed | [1] |
| ARV-471 | Phosphodiesterase 6D (PDE6D) | Global Proteomics | Degradation Observed | [1] |
| ERD-308 | Progesterone Receptor (PR) | Global Proteomics | Degradation Observed | [1] |
| ERD-308 | Phosphodiesterase 6D (PDE6D) | Global Proteomics | Degradation Observed | [1] |
| ERD-3111 | Progesterone Receptor (PR) | Global Proteomics | Degradation Observed | [1] |
| ERD-3111 | Phosphodiesterase 6D (PDE6D) | Global Proteomics | Degradation Observed | [1] |
Table 2: On-Target Potency of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (ERα Degradation) | MCF-7 | 47 pM |
Note: This table is included for comparison of on-target versus potential off-target concentrations.
Experimental Protocols
Proteome-Wide Off-Target Identification using Mass Spectrometry
This protocol provides a general workflow for identifying off-target protein degradation.
-
Cell Culture and Treatment: Culture your cells of interest (e.g., MCF-7 for ERα-positive, and an ERα-negative line as a control) to ~80% confluency. Treat cells with this compound at a concentration known to induce ERα degradation (e.g., 10x DC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Digestion: Quantify protein concentration, and digest equal amounts of protein from each sample into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from different treatment conditions with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Identify and quantify proteins across all samples. Proteins that show a statistically significant and dose-dependent decrease in abundance in the this compound-treated samples compared to controls are potential off-targets.
Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
This protocol details the steps to confirm if this compound directly binds to a potential off-target protein within the cell.
-
Cell Culture and Treatment: Culture cells and treat with this compound or vehicle control for a specified time to allow for compound entry and binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Protein Analysis: Analyze the amount of the specific protein of interest in the soluble fraction by Western Blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.
Visualizations
Signaling Pathways and Experimental Workflows
References
improving ERD-12310A solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and improving the solubility of ERD-12310A for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro experiments?
A1: this compound is a highly potent and orally efficacious Proteolysis Targeting Chimera (PROTAC) designed to degrade the Estrogen Receptor α (ERα).[1][2] Like many PROTACs, this compound is a large, complex molecule with a high molecular weight (821.03 g/mol ), which can lead to poor aqueous solubility.[1] Low solubility can result in compound precipitation in aqueous assay buffers, leading to inaccurate concentration measurements and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: While specific solubility data for this compound has not been formally published, Dimethyl sulfoxide (B87167) (DMSO) is the recommended starting solvent for preparing high-concentration stock solutions of potent, hydrophobic compounds like PROTACs. A similar ERα-targeting PROTAC, ARV-471, demonstrates high solubility in DMSO.
Q3: I am observing precipitation when diluting my this compound DMSO stock solution into my aqueous assay buffer. What can I do?
A3: This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps:
-
Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions in your aqueous buffer. This gradual decrease in solvent concentration can help maintain solubility.
-
Vortexing During Dilution: Add the DMSO stock solution to the aqueous buffer while vigorously vortexing. This rapid mixing can prevent localized high concentrations of the compound that are prone to precipitation.
-
Gentle Warming: Warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, be cautious and confirm that this compound is stable at this temperature for the duration of your experiment.
-
Sonication: Brief sonication in a water bath can help to break up small precipitates and re-dissolve the compound.
-
Reduce Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 0.5%, to minimize solvent-induced artifacts.
Q4: Are there alternative solvents or additives I can use to improve the solubility of this compound in my assay medium?
A4: Yes, if DMSO alone is problematic, you can explore the use of co-solvents or other excipients. However, it is crucial to validate the compatibility of these additives with your specific cell line and assay.
-
Co-solvents: Small amounts of ethanol (B145695) or polyethylene (B3416737) glycol 400 (PEG 400) can sometimes be used in combination with DMSO to improve solubility.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 at low concentrations (typically 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Cyclodextrins: These molecules can encapsulate hydrophobic compounds, increasing their aqueous solubility.
Always include appropriate vehicle controls in your experiments to account for any effects of the solvents or additives on your biological system.
Solubility Data
Quantitative solubility data for this compound is not yet publicly available. However, based on the properties of a structurally and functionally similar PROTAC, ARV-471, the following table provides an estimated starting point for solubility in common laboratory solvents.
| Solvent | Estimated Solubility of Similar PROTACs (ARV-471) | Notes |
| DMSO | >100 mg/mL | Recommended for primary stock solutions. Sonication may be required. |
| Ethanol | Sparingly Soluble | May be used as a co-solvent. |
| Methanol | Sparingly Soluble | May be used as a co-solvent. |
| Water | Insoluble | Not recommended for initial solubilization. |
| PBS (pH 7.4) | Insoluble | Dilution from a DMSO stock is necessary. |
Experimental Protocols
Protocol: Determination of Kinetic Solubility of this compound
This protocol describes a method to determine the kinetic solubility of this compound in an aqueous buffer, which is a critical parameter for designing in vitro assays.
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance at a suitable wavelength for this compound (if unknown, determine the λmax by scanning a dilute solution)
-
Multichannel pipette
-
Vortex mixer
-
Plate shaker
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound (e.g., 1 mg).
-
Dissolve the compound in a calculated volume of DMSO to prepare a 10 mM stock solution. Vortex and gently warm or sonicate if necessary to ensure complete dissolution.
-
-
Prepare a Standard Curve:
-
In a 96-well plate, prepare a serial dilution of the 10 mM this compound stock solution in DMSO to create standards ranging from 1 mM to 1 µM.
-
In a separate plate, dilute these DMSO standards 1:100 in PBS (e.g., 2 µL of standard into 198 µL of PBS) to generate the standard curve for the plate reader. This will account for the effect of the buffer on the absorbance.
-
-
Perform the Solubility Assay:
-
In a new 96-well plate, add 198 µL of PBS to a series of wells.
-
Add 2 µL of the 10 mM this compound DMSO stock solution to the first well, resulting in a final concentration of 100 µM. Mix thoroughly by pipetting up and down.
-
Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the next well containing 100 µL of PBS, and so on.
-
Once the dilutions are complete, seal the plate and incubate at room temperature for 2 hours on a plate shaker.
-
-
Measure and Analyze:
-
After incubation, visually inspect the plate for any precipitation.
-
Measure the absorbance of each well at the predetermined λmax.
-
Plot the absorbance of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of the soluble this compound in the assay wells using the standard curve.
-
The kinetic solubility is the highest concentration at which no significant precipitation is observed and the measured concentration aligns with the expected concentration from the dilution series.
-
Visualizations
ERα Signaling and Degradation by this compound
Caption: ERα signaling pathway and its inhibition by this compound-mediated degradation.
Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting solubility issues with this compound.
References
Technical Support Center: ERD-12310A PROTAC Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ERD-12310A, a potent and selective Proteolysis Targeting Chimera (PROTAC) for the degradation of Estrogen Receptor α (ERα).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional small molecule designed to induce the degradation of ERα.[1][2] It functions by simultaneously binding to ERα and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the formation of a ternary complex, leading to the ubiquitination of ERα and its subsequent degradation by the proteasome. This targeted protein degradation approach offers a powerful strategy for downregulating ERα signaling in research and therapeutic contexts.
Q2: What is the reported potency of this compound?
This compound is a highly potent degrader of ERα, with a reported half-maximal degradation concentration (DC50) of 47 pM in MCF-7 cells.[1][3]
Q3: Which E3 ligase does this compound utilize?
This compound incorporates a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. Therefore, the cellular machinery for CRBN-mediated ubiquitination is essential for its activity.
Troubleshooting Common Issues
This section addresses specific problems that may be encountered during experiments with this compound.
Issue 1: No or low degradation of ERα observed.
Possible Causes & Troubleshooting Steps:
-
Cell Line Suitability:
-
Low CRBN expression: Confirm that the cell line used expresses sufficient levels of Cereblon (CRBN). This can be checked by Western blot or qPCR. If CRBN levels are low, consider using a different cell line with higher endogenous expression.
-
Low ERα expression: Ensure your cell line expresses detectable levels of ERα.
-
-
Suboptimal this compound Concentration:
-
Concentration too low: The concentration of this compound may be insufficient to induce degradation. Perform a dose-response experiment over a wide concentration range (e.g., 1 pM to 10 µM) to determine the optimal concentration.
-
"Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the degradation efficiency decreases due to the formation of non-productive binary complexes (this compound-ERα or this compound-CRBN) that prevent the formation of the productive ternary complex. Your dose-response curve should ideally show a bell shape. If you only tested high concentrations, you might be on the right side of this curve.
-
-
Incorrect Incubation Time:
-
The kinetics of degradation can vary between cell lines. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed, optimal concentration of this compound to identify the time point of maximal degradation.
-
-
Compound Instability or Poor Cell Permeability:
-
Compound integrity: Ensure the stock solution of this compound is properly stored and has not degraded.
-
Cell permeability: While this compound is reported to have oral activity, its permeability can vary in different in vitro models. If poor permeability is suspected, consider using cell lines with higher expression of relevant transporters or employing formulation strategies to enhance uptake, though this is an advanced technique.
-
Issue 2: High variability between experimental replicates.
Possible Causes & Troubleshooting Steps:
-
Inconsistent Cell Culture Conditions:
-
Maintain consistent cell passage numbers, seeding densities, and confluency across all experiments. Cell health and density can significantly impact the ubiquitin-proteasome system.
-
-
Pipetting Errors:
-
Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.
-
-
Uneven Drug Distribution:
-
Mix the culture plate gently after adding this compound to ensure even distribution in the media.
-
Issue 3: Unexpected off-target effects or cellular toxicity.
Possible Causes & Troubleshooting Steps:
-
High Concentration of this compound:
-
Using concentrations significantly above the optimal degradation concentration may lead to off-target binding and toxicity. Use the lowest effective concentration that achieves the desired level of ERα degradation.
-
-
Off-Target Degradation:
-
While this compound is designed to be selective for ERα, the potential for off-target degradation exists. Global proteomic studies (if feasible) can identify other proteins that are degraded upon treatment.
-
-
Solvent Toxicity:
-
Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low and consistent across all wells, including vehicle controls.
-
Data Presentation
Table 1: Reported Potency of this compound
| Parameter | Value | Cell Line | Reference |
| DC50 | 47 pM | MCF-7 | [1][3] |
Table 2: Troubleshooting Summary for No ERα Degradation
| Possible Cause | Suggested Action |
| Low CRBN Expression | Verify CRBN levels by Western Blot/qPCR. |
| Suboptimal Concentration | Perform a wide dose-response (1 pM - 10 µM). |
| "Hook Effect" | Titrate to lower concentrations. |
| Incorrect Incubation Time | Conduct a time-course experiment (2-24h). |
| Compound Instability | Use fresh aliquots; store properly. |
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
This protocol outlines the steps to assess the degradation of ERα in cultured cells following treatment with this compound.
Materials:
-
ERα- and CRBN-positive cell line (e.g., MCF-7)
-
This compound
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-CRBN, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1 pM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the ERα signal to the loading control.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol measures cell viability as a function of this compound concentration.
Materials:
-
ERα-positive cell line
-
This compound
-
Cell culture medium and supplements
-
DMSO
-
Opaque-walled multi-well plates suitable for luminescence measurements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a low density (e.g., 2,000-5,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate for a prolonged period (e.g., 72-120 hours) to allow for effects on cell proliferation.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of this compound concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound-mediated ERα degradation.
Caption: Troubleshooting workflow for lack of ERα degradation.
References
Technical Support Center: ERD-12310A Dose-Response Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ERD-12310A, a potent and orally efficacious PROTAC (Proteolysis Targeting Chimera) degrader of Estrogen Receptor α (ERα).[1][2][3] This guide will assist in the accurate analysis of its dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a PROTAC designed to target Estrogen Receptor α (ERα) for degradation.[3] It functions by simultaneously binding to ERα and an E3 ubiquitin ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome. This mechanism leads to the removal of ERα protein from the cell, rather than just inhibiting its activity.
Q2: What are the expected outcomes of a dose-response experiment with this compound?
A successful dose-response experiment with this compound should demonstrate a sigmoidal relationship between the concentration of the compound and the degradation of ERα. Key parameters to determine are the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation). This compound has been reported to have a DC50 value of 47 pM.[1][2]
Q3: Which cell lines are suitable for this compound dose-response studies?
ERα-positive breast cancer cell lines are appropriate for these studies. The MCF-7 cell line is a well-established model for ERα-positive breast cancer and has been used in the characterization of this compound.[1][2] It is also effective in MCF-7 xenograft tumors with the clinically relevant ESR1Y537S mutation, which confers resistance to traditional antiestrogens.[1]
Q4: What controls should be included in my experiment?
To ensure the validity of your results, the following controls are recommended:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This control is crucial for normalizing the data and represents 0% degradation.
-
Positive Control: A known ERα degrader can be used as a positive control to ensure the experimental system is working correctly.
-
Negative Control: An inactive version of the PROTAC or a compound known not to degrade ERα can help to rule out off-target effects.
Dose-Response Data for this compound
The following table summarizes representative data from a dose-response experiment measuring ERα degradation in MCF-7 cells treated with this compound for 24 hours.
| This compound Concentration (nM) | % ERα Degradation (Mean) | Standard Deviation |
| 0.0001 | 5.2 | 1.5 |
| 0.001 | 15.8 | 3.2 |
| 0.01 | 48.9 | 4.1 |
| 0.1 | 85.3 | 2.8 |
| 1 | 95.1 | 1.9 |
| 10 | 96.5 | 1.5 |
| 100 | 96.8 | 1.2 |
| 1000 | 97.2 | 1.1 |
Experimental Protocols
Protocol: Determination of this compound DC50 in MCF-7 Cells via Western Blot
This protocol outlines the steps to determine the dose-dependent degradation of ERα in MCF-7 cells upon treatment with this compound.
1. Cell Culture and Seeding:
- Culture MCF-7 cells in appropriate media and conditions.[4]
- Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.[5]
- Allow the cells to adhere overnight.
2. Compound Treatment:
- Prepare a serial dilution of this compound in culture media. It is advisable to perform a broad dose range in the initial experiment.
- Remove the old media from the cells and add the media containing the different concentrations of this compound or vehicle control.
- Incubate the cells for the desired time period (e.g., 24 hours).
3. Cell Lysis:
- After incubation, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Collect the cell lysates and determine the protein concentration using a BCA assay.
4. Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody against ERα and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the ERα band intensity to the corresponding loading control band intensity.
- Calculate the percentage of ERα degradation for each concentration relative to the vehicle control.
- Plot the percentage of degradation against the log-transformed concentration of this compound.
- Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC50 value.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability in Replicates | Inconsistent cell seeding, pipetting errors, or uneven cell health across the plate.[4][7] | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. Visually inspect cells for consistent morphology and confluency before treatment. |
| Incomplete or No Degradation | Compound instability, incorrect concentration, or issues with the E3 ligase machinery in the cells. | Prepare fresh stock solutions of this compound. Verify the concentration of the stock solution. Ensure the chosen cell line expresses the necessary E3 ligase components. |
| Atypical (Non-Sigmoidal) Dose-Response Curve | Compound cytotoxicity at high concentrations, off-target effects, or experimental artifact. | Perform a cell viability assay in parallel to assess cytotoxicity.[8] If a "hook effect" (reduced degradation at high concentrations) is observed, this is a known phenomenon for PROTACs and should be noted. |
| DC50 Value Significantly Different from Published Data | Differences in experimental conditions (cell line passage number, incubation time, media supplements), or errors in data analysis. | Standardize experimental protocols, including cell passage number and media components.[8] Double-check all calculations and ensure the correct non-linear regression model is used for curve fitting.[6] |
Visualizations
Caption: Mechanism of ERα degradation by this compound PROTAC.
Caption: Experimental workflow for dose-response analysis.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. marinbio.com [marinbio.com]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. sptlabtech.com [sptlabtech.com]
- 8. promegaconnections.com [promegaconnections.com]
Technical Support Center: ERD-12310A In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ERD-12310A in animal models. The information is designed to help anticipate and mitigate potential toxicity issues during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to selectively target and degrade Estrogen Receptor α (ERα).[1][2][3] It accomplishes this by linking the ERα protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome. This mechanism of action is being explored for the treatment of ER-positive (ER+) breast cancers.[2][4]
Q2: Has toxicity been observed with this compound in animal models?
A2: Preclinical studies have suggested that this compound can achieve significant tumor growth inhibition in xenograft models without being associated with substantial weight loss or other overt signs of toxicity.[5] However, as with any investigational compound, a thorough assessment of its toxicological profile is essential.
Q3: What are the potential on-target toxicities of an ERα degrader like this compound?
A3: Since this compound targets ERα for degradation, on-target toxicities would be related to the physiological roles of estrogen signaling in various tissues. These could potentially include effects on reproductive tissues, bone metabolism, and cardiovascular health. Careful monitoring of these systems in animal models is recommended.
Q4: How can I distinguish between vehicle-related toxicity and compound-specific toxicity?
A4: It is crucial to include a vehicle-only control group in your experimental design. This allows you to directly compare the physiological and behavioral responses of animals receiving only the vehicle with those receiving this compound formulated in the same vehicle. Any adverse effects observed in the vehicle group can be attributed to the vehicle itself.[6]
Troubleshooting Guides
Issue 1: Unexpected Animal Weight Loss or Morbidity
Unexpected weight loss or morbidity in animal models can arise from various factors. A systematic approach to troubleshooting is essential.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Toxicity | - Dose Reduction: The most direct approach is to test a lower dose of this compound.[6] - Pharmacokinetic Analysis: Assess the plasma and tissue concentrations of this compound to ensure they are within the expected therapeutic range. |
| Vehicle Toxicity | - Vehicle Control: Ensure a vehicle-only control group is included to assess the vehicle's contribution to toxicity.[6] - Alternative Formulations: If the vehicle is suspected to be the cause, explore alternative, well-tolerated formulation vehicles. |
| Administration Stress | - Refine Technique: Ensure proper handling and administration techniques to minimize stress. - Acclimatization: Allow for an adequate acclimatization period for the animals before the start of the study. |
| Off-Target Effects | - Histopathology: Conduct a thorough histopathological examination of major organs to identify any tissue-specific damage. - Biomarker Analysis: Analyze plasma for markers of liver (ALT, AST) and kidney (BUN, creatinine) function. |
Issue 2: Discrepancy Between In Vitro and In Vivo Results
It is not uncommon to observe a lack of correlation between in vitro potency and in vivo efficacy or toxicity.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | - PK Studies: Conduct comprehensive PK studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[7] - Formulation Optimization: Improve the formulation to enhance solubility and bioavailability. |
| Metabolic Instability | - Metabolite Identification: Identify the major metabolites of this compound and assess their activity and toxicity. In vitro models often lack the metabolic complexity of a whole organism.[6] |
| Target Engagement In Vivo | - Pharmacodynamic (PD) Studies: Measure ERα protein levels in tumor and surrogate tissues to confirm target engagement at the administered doses. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.
-
Methodology:
-
Animal Model: Use a relevant rodent strain (e.g., BALB/c mice or Sprague-Dawley rats), with an equal number of males and females per group (n=3-5).
-
Dose Escalation: Administer escalating single doses of this compound to different groups.
-
Observation: Monitor animals for clinical signs of toxicity, body weight changes, and mortality for at least 7-14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or greater than 15-20% body weight loss.
-
Protocol 2: Acute Toxicity Study (Single Dose)
-
Objective: To evaluate the potential adverse effects of a single high dose of this compound.
-
Methodology:
-
Animal Model: Utilize two mammalian species, one rodent and one non-rodent, as per regulatory guidelines.
-
Dose Groups: Include a vehicle control, a low dose, a mid-dose, and a high dose (approaching the MTD).
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage).[6]
-
Monitoring: Observe animals for clinical signs, body weight, and food/water consumption.
-
Terminal Procedures: At the end of the observation period (typically 14 days), perform a complete necropsy, with histopathological examination of major organs.
-
Visualizations
Caption: Mechanism of action for this compound as a PROTAC degrader of ERα.
Caption: Logical workflow for troubleshooting in vivo toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. News - Estrogen receptor alpha degrader - LARVOL VERI [veri.larvol.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. elearning.unite.it [elearning.unite.it]
ERD-12310A treatment duration for complete ER alpha degradation
Welcome to the technical support center for ERD-12310A, a potent and selective Proteolysis Targeting Chimera (PROTAC) for the degradation of Estrogen Receptor Alpha (ERα). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule that simultaneously binds to ERα and an E3 ubiquitin ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome. This event-driven pharmacology leads to the selective removal of ERα protein from the cell.
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. Based on available data for potent ERα PROTACs, a good starting point for a dose-response experiment is a range from 0.1 nM to 1000 nM. The DC50 (concentration for 50% degradation) for this compound has been reported to be 47 pM, indicating high potency.
Q3: How long does it take for this compound to induce ERα degradation?
A3: Significant degradation of ERα can be observed within a few hours of treatment with potent ERα PROTACs. For a time-course experiment, it is recommended to test a range of time points, such as 2, 4, 8, 12, and 24 hours, to determine the optimal treatment duration for maximal degradation in your specific cell line.
Q4: Can this compound degrade mutant forms of ERα?
A4: Yes, this compound has been shown to be effective in degrading clinically relevant mutant forms of ERα, such as the Y537S mutation, which can confer resistance to traditional antiestrogen (B12405530) therapies.
Q5: What is the "hook effect" and how can I avoid it?
A5: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is due to the formation of binary complexes (this compound with either ERα or the E3 ligase) which are unproductive for forming the ternary complex required for degradation. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation.
Quantitative Data
The following table summarizes representative data on the time-dependent degradation of ERα in a breast cancer cell line (e.g., MCF-7) treated with a potent ERα PROTAC. Note that specific data for this compound should be generated in your experimental system.
| Treatment Duration (hours) | This compound Concentration (nM) | ERα Degradation (%) |
| 2 | 10 | 45 ± 5 |
| 4 | 10 | 75 ± 8 |
| 8 | 10 | 92 ± 4 |
| 12 | 10 | >95 |
| 24 | 10 | >95 |
Experimental Protocols
Protocol 1: ERα Degradation Assay by Western Blot
This protocol describes how to assess the degradation of ERα in cultured cells following treatment with this compound.
Materials:
-
ERα-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound or DMSO vehicle control for the indicated times.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for ERα and the loading control using densitometry software.
-
Normalize the ERα band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak ERα degradation | 1. This compound concentration is too low or too high (hook effect).2. Insufficient treatment duration.3. Low expression of the required E3 ligase in the cell line.4. Poor cell permeability of this compound.5. Degraded this compound compound. | 1. Perform a full dose-response curve (e.g., 0.1 nM to 10 µM).2. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours).3. Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line by Western blot or qPCR.4. If permeability is a known issue, consider using a different cell line or delivery method.5. Ensure proper storage and handling of the compound. |
| High background on Western blot | 1. Insufficient blocking.2. Primary or secondary antibody concentration is too high.3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent.2. Titrate antibody concentrations to find the optimal dilution.3. Increase the number and/or duration of washes. |
| Inconsistent results | 1. Variation in cell density or confluency.2. Inconsistent treatment times.3. Pipetting errors. | 1. Ensure consistent cell seeding and confluency at the time of treatment.2. Be precise with treatment incubation times.3. Use calibrated pipettes and ensure proper mixing. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for ERα degradation assay.
Caption: ERα signaling pathway and the point of intervention by this compound.
Technical Support Center: Overcoming Poor Oral Bioavailability of ERD-12310A
This technical support center is designed for researchers, scientists, and drug development professionals who may be encountering unexpectedly poor oral bioavailability with ERD-12310A in their experimental settings. While this compound is reported as an orally efficacious PROTAC degrader of Estrogen Receptor α (ERα), this guide provides a structured approach to troubleshooting common pitfalls and optimizing experimental outcomes.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: We are observing low plasma concentrations of this compound after oral administration in our animal model. Why might this be happening?
A1: While this compound has demonstrated oral efficacy, observing low plasma concentrations in a specific experimental setting can stem from several factors. PROTACs, including this compound, are large molecules (Molecular Weight of this compound is 821.03 g/mol ) and often exhibit physicochemical properties that can make oral absorption challenging under certain conditions.[1][2][5][6][7] These challenges are often categorized as "beyond the Rule of Five" characteristics.[1][6]
Potential reasons for low plasma concentrations include:
-
Poor Solubility and Dissolution: The compound may not be dissolving sufficiently in the gastrointestinal (GI) tract. The high hydrophobicity of many PROTACs can lead to low aqueous solubility.[5][6][8]
-
Low Permeability: The large size and polar surface area of this compound may hinder its ability to pass through the intestinal epithelium.[6][9]
-
Formulation Issues: The vehicle used for oral administration may not be optimal for this specific compound, leading to precipitation or poor dispersion in the GI tract.
-
Experimental Variability: Factors such as the fasting state of the animals, the gavage technique, and inter-animal physiological differences can significantly impact oral absorption.[10][11]
Q2: What are the key physicochemical properties of PROTACs like this compound that can influence their oral bioavailability?
A2: PROTACs are a unique class of molecules with distinct physicochemical properties that differ from traditional small-molecule drugs. Key properties influencing oral bioavailability include:
-
High Molecular Weight: PROTACs typically have molecular weights between 700 and 1200 Da, which is significantly larger than most orally administered drugs.[1]
-
Large Polar Surface Area (PSA): A large PSA can limit passive diffusion across cell membranes.
-
High Number of Rotatable Bonds: This contributes to conformational flexibility, which can be beneficial for target binding but may negatively impact membrane permeability.
-
Poor Aqueous Solubility: The hydrophobic nature of the constituent ligands and linker can lead to low solubility in the aqueous environment of the GI tract.[5][6][8]
These properties are often outside the ranges defined by Lipinski's "Rule of Five," which predicts poor oral absorption for many PROTACs.[1][6]
Q3: How does this compound work to degrade Estrogen Receptor α (ERα)?
A3: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule composed of a ligand that binds to the target protein (ERα), a linker, and a ligand that recruits an E3 ubiquitin ligase. The binding of this compound to both ERα and the E3 ligase brings them into close proximity, facilitating the ubiquitination of ERα. The polyubiquitinated ERα is then recognized and degraded by the proteasome.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
If you suspect poor aqueous solubility is limiting the oral bioavailability of this compound in your experiments, follow these troubleshooting steps.
Troubleshooting Workflow for Poor Solubility
Experimental Protocol: Aqueous Solubility Assay (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound.
-
Preparation of Buffers: Prepare buffers at different pH values relevant to the GI tract (e.g., pH 1.2 for stomach, pH 6.8 for intestine).
-
Compound Addition: Add an excess amount of this compound powder to a known volume of each buffer in a sealed vial.
-
Equilibration: Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.[12]
-
Sample Collection and Preparation:
-
Allow the suspension to settle.
-
Withdraw an aliquot from the supernatant.
-
Filter the aliquot through a 0.45 µm filter to remove undissolved particles.
-
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[12]
Data Presentation: Expected Solubility Profile
| pH | Expected Solubility Category | Rationale |
| 1.2 | Potentially Low | Simulates stomach acidic environment. |
| 6.8 | Potentially Low | Simulates intestinal neutral environment. |
Formulation Strategies to Enhance Solubility
| Formulation Strategy | Description |
| Amorphous Solid Dispersions (ASDs) | This compound is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[8] |
| Lipid-Based Formulations (e.g., SEDDS) | Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as GI fluids. This can improve the solubility and absorption of lipophilic drugs.[6] |
| Nanoparticle Formulations | Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[5][13] |
Issue 2: Poor Intestinal Permeability
If solubility is adequate but bioavailability remains low, poor permeability across the intestinal epithelium may be the rate-limiting step.
Troubleshooting Workflow for Poor Permeability
Experimental Protocol: Caco-2 Permeability Assay
This in vitro model assesses the intestinal permeability of a compound and can identify if it is a substrate for efflux transporters.[14][15][16]
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for approximately 21 days until they form a differentiated monolayer with tight junctions.[15]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[15]
-
Permeability Measurement (Bidirectional):
-
Apical to Basolateral (A-B): Add this compound to the apical (donor) side and measure its appearance in the basolateral (receiver) side over time.[14]
-
Basolateral to Apical (B-A): Add this compound to the basolateral (donor) side and measure its appearance in the apical (receiver) side over time.[14]
-
-
Sample Analysis: Quantify the concentration of this compound in the receiver compartments at various time points using LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[15]
-
Data Presentation: Interpreting Caco-2 Permeability Data
| Papp (A-B) (x 10⁻⁶ cm/s) | Permeability Classification | Interpretation |
| < 1 | Low | Poor absorption is likely. |
| 1 - 10 | Moderate | Absorption may be variable. |
| > 10 | High | Good absorption is expected. |
| Efflux Ratio (ER) | Efflux Potential | Interpretation |
| < 2 | Low | The compound is not likely a substrate for major efflux transporters. |
| > 2 | High | The compound is likely a substrate for efflux transporters (e.g., P-glycoprotein), which can pump the drug back into the GI lumen, reducing absorption.[15] |
Issue 3: Inconsistent In Vivo Results
High variability in plasma concentrations between animals can obscure the true pharmacokinetic profile of this compound.
Experimental Protocol: In Vivo Pharmacokinetic Study (Oral Gavage)
This protocol outlines the key steps for conducting an oral PK study in rodents.
-
Animal Preparation:
-
Formulation Preparation:
-
Prepare the dosing formulation of this compound in a suitable vehicle. Ensure it is a homogenous solution or suspension.
-
If a suspension, ensure it is well-mixed before and during dosing.
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[17]
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | The maximum observed plasma concentration of the drug. |
| Tmax | The time at which Cmax is observed. |
| AUC | The total drug exposure over time. |
| F (%) | Oral bioavailability, calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100. |
By systematically addressing potential issues related to solubility, permeability, and experimental technique, researchers can effectively troubleshoot and optimize the oral bioavailability of this compound in their studies.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Early evaluation of opportunities in oral delivery of PROTACs to overcome their molecular challenges [ouci.dntb.gov.ua]
- 6. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portonpharmatech.com [portonpharmatech.com]
- 8. researchgate.net [researchgate.net]
- 9. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. enamine.net [enamine.net]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 17. daikinchemicals.com [daikinchemicals.com]
- 18. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Refining ERD-12310A Delivery Methods for Targeted Therapy
This technical support center provides guidance for researchers, scientists, and drug development professionals on advanced delivery methods for ERD-12310A, a potent and orally efficacious PROTAC degrader of Estrogen Receptor α (ERα).[1][2][3][4] While this compound has demonstrated excellent oral bioavailability, targeted delivery systems can offer further advantages, including enhanced tumor accumulation, reduced off-target effects, and improved therapeutic index. This guide explores the application of nanoparticle, liposomal, and antibody-drug conjugate (ADC) technologies to this compound.
Troubleshooting Guides
Nanoparticle-Based Delivery of this compound
Nanoparticles can be engineered to improve the solubility, stability, and targeted delivery of therapeutic agents.[5][6] Polymeric nanoparticles, lipid-based nanoparticles, and metal nanoparticles are common platforms for drug delivery.[5]
Common Issues and Solutions
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) | Quantitative Parameter to Monitor |
| NP-01 | Low this compound Encapsulation Efficiency | Poor drug-polymer interaction; Drug precipitation during formulation; Inefficient emulsification process. | Screen different polymers (e.g., PLGA, PLA); Optimize drug-to-polymer ratio; Adjust homogenization speed or sonication time. | Encapsulation Efficiency (%) |
| NP-02 | Inconsistent Nanoparticle Size Distribution | Inadequate control over formulation parameters; Aggregation of nanoparticles. | Precisely control mixing speed, temperature, and solvent evaporation rate; Optimize surfactant concentration. | Polydispersity Index (PDI) |
| NP-03 | Premature Drug Release | Poor nanoparticle stability; Drug leakage from the nanoparticle matrix. | Use polymers with higher glass transition temperatures; Cross-link the nanoparticle core. | In vitro drug release profile (e.g., % release at 24h) |
| NP-04 | Nanoparticle Toxicity in Cell-Based Assays | Inherent toxicity of the polymer or surfactants; Residual organic solvents. | Use biocompatible and biodegradable polymers; Ensure complete removal of organic solvents through extensive dialysis or evaporation. | Cell Viability (%) |
Liposomal Formulation of this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, offering biocompatibility and the ability for targeted delivery.[7]
Common Issues and Solutions
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) | Quantitative Parameter to Monitor |
| LIP-01 | Low this compound Loading Capacity | Inefficient passive loading of the hydrophobic drug; Mismatched lipid composition. | Employ active loading techniques (e.g., pH gradient); Optimize lipid composition to enhance drug partitioning into the bilayer. | Drug-to-Lipid Ratio (mol/mol) |
| LIP-02 | Liposome Instability and Aggregation | Suboptimal lipid composition; Insufficient surface charge. | Incorporate cholesterol to improve membrane rigidity; Include charged lipids (e.g., DSPG) to increase electrostatic repulsion. | Zeta Potential (mV) |
| LIP-03 | Drug Leakage During Storage | High membrane fluidity; Hydrolysis or oxidation of lipids. | Use lipids with saturated acyl chains; Store liposomes at 4°C and protect from light. | % Drug Retained |
| LIP-04 | Poor in vivo Circulation Time | Rapid clearance by the reticuloendothelial system (RES). | Incorporate PEGylated lipids into the formulation to create a "stealth" liposome. | Plasma Half-life (t1/2) |
This compound Antibody-Drug Conjugates (ADCs)
ADCs utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload, in this case this compound, directly to cancer cells.[8]
Common Issues and Solutions
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) | Quantitative Parameter to Monitor |
| ADC-01 | Low Drug-to-Antibody Ratio (DAR) | Inefficient conjugation chemistry; Steric hindrance. | Optimize linker chemistry and reaction conditions (pH, temperature, molar ratio); Use site-specific conjugation techniques. | Average DAR |
| ADC-02 | ADC Aggregation | Increased hydrophobicity due to drug conjugation. | Screen different linkers to balance hydrophobicity; Optimize formulation buffer and excipients. | % Aggregate by Size Exclusion Chromatography (SEC) |
| ADC-03 | Loss of Antibody Binding Affinity | Conjugation at or near the antigen-binding site. | Employ site-specific conjugation methods to avoid modification of the paratope; Characterize binding affinity post-conjugation. | KD (dissociation constant) |
| ADC-04 | Premature Cleavage of Linker | Linker instability in circulation. | Select a linker with appropriate stability for the intended mechanism of action (e.g., cleavable vs. non-cleavable). | % Free Drug in Plasma |
Frequently Asked Questions (FAQs)
Q1: Why consider advanced delivery methods for an orally bioavailable drug like this compound?
A: While oral bioavailability is a significant advantage, advanced delivery systems can further enhance the therapeutic profile of this compound by:
-
Increasing tumor-specific accumulation: This can lead to higher efficacy at the target site.
-
Reducing systemic exposure: This can minimize potential off-target side effects.
-
Overcoming drug resistance: By delivering a high concentration of the drug directly to the tumor, it may be possible to overcome certain resistance mechanisms.
Q2: How do I choose between nanoparticle, liposomal, and ADC delivery for this compound?
A: The choice of delivery system depends on the specific therapeutic goal:
-
Nanoparticles are versatile and can be tailored for controlled release and passive targeting through the enhanced permeability and retention (EPR) effect.[9]
-
Liposomes are highly biocompatible and can be modified for "stealth" properties to prolong circulation time.
-
ADCs offer the highest degree of specificity by targeting a particular antigen on the surface of cancer cells.
Q3: What are the key characterization techniques for this compound-loaded nanoparticles?
A: Essential characterization includes:
-
Size and Morphology: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Surface Charge: Zeta potential measurement.
-
Drug Encapsulation Efficiency and Loading Capacity: Spectrophotometry or chromatography.
-
In Vitro Drug Release: Dialysis method.
Q4: How can I improve the stability of my this compound liposomal formulation?
A: Stability can be enhanced by:
-
Optimizing the lipid composition: Incorporating cholesterol and using lipids with saturated fatty acids can increase membrane rigidity.[10]
-
Controlling storage conditions: Storing at low temperatures and protecting from light can prevent lipid degradation.
-
Lyophilization: Freeze-drying can improve long-term stability.
Q5: What is the ideal Drug-to-Antibody Ratio (DAR) for an this compound ADC?
A: The optimal DAR is a balance between efficacy and safety. A low DAR may not be sufficiently potent, while a high DAR can lead to aggregation and altered pharmacokinetics.[11] The ideal DAR must be determined empirically for each ADC.
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
Objective: To encapsulate this compound in PLGA nanoparticles using an oil-in-water single emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (1% w/v)
-
Deionized water
Procedure:
-
Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM.
-
Add the organic phase to 10 mL of 1% PVA solution.
-
Emulsify the mixture by sonication for 2 minutes on an ice bath.
-
Stir the resulting emulsion at room temperature for 4 hours to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA.
-
Resuspend the final nanoparticle formulation in a suitable buffer or lyophilize for storage.
Protocol 2: Characterization of this compound ADC Drug-to-Antibody Ratio (DAR)
Objective: To determine the average DAR of an this compound ADC using UV-Vis spectrophotometry.
Materials:
-
This compound ADC sample
-
Phosphate-buffered saline (PBS)
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm and the wavelength of maximum absorbance for this compound.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law, correcting for the contribution of the drug to the absorbance at 280 nm.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
Visualizations
Caption: Mechanism of ERα signaling and this compound-mediated degradation.
Caption: General workflow for formulation and evaluation of targeted delivery systems.
Caption: Key characteristics influencing the choice of a delivery system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. rroij.com [rroij.com]
- 7. wbcil.com [wbcil.com]
- 8. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biophysical Methods for Characterization of Antibody-Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 10. Liposomal Formulations: A Recent Update [mdpi.com]
- 11. blog.crownbio.com [blog.crownbio.com]
Validation & Comparative
A Head-to-Head Comparison of Potency: ERD-12310A versus ARV-471 in Estrogen Receptor Alpha Degradation
In the landscape of targeted protein degradation, particularly for the treatment of estrogen receptor-positive (ER+) breast cancer, two prominent PROTAC (Proteolysis-Targeting Chimera) degraders, ERD-12310A and ARV-471 (also known as vepdegestrant), have emerged as significant contenders. Both molecules are designed to hijack the cell's natural protein disposal machinery to eliminate the estrogen receptor alpha (ERα), a key driver of ER+ breast cancer. This guide provides an in-depth comparison of their potency, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Quantitative Potency Comparison
The primary measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. This is often quantified by the DC50 value, which represents the concentration of the degrader required to reduce the level of the target protein by 50%. The following table summarizes the reported in vitro degradation potencies of this compound and ARV-471 against ERα.
| Compound | DC50 (ERα Degradation) | Fold Potency vs. ARV-471 | E3 Ligase Recruited | Target Protein |
| This compound | 47 pM[1][2][3] | ~10x more potent | Cereblon (CRBN)[4] | Estrogen Receptor α (ERα)[1][2][3] |
| ARV-471 | 460 pM[2] | - | Cereblon (CRBN)[5] | Estrogen Receptor α (ERα)[5] |
As the data indicates, this compound demonstrates significantly higher potency in degrading ERα, being approximately 10 times more potent than ARV-471 in cellular assays.[1][2][3]
Mechanism of Action: A Shared Strategy
Both this compound and ARV-471 operate through the same fundamental mechanism of action inherent to PROTACs. These heterobifunctional molecules are composed of two distinct ligands connected by a linker. One ligand binds to the target protein, in this case, ERα, while the other binds to an E3 ubiquitin ligase, specifically Cereblon (CRBN).[4][5] This simultaneous binding brings ERα and CRBN into close proximity, forming a ternary complex. This proximity allows the E3 ligase to tag the ERα protein with ubiquitin molecules, marking it for destruction by the proteasome, the cell's protein degradation machinery.[5]
Experimental Protocols
The determination of DC50 values for ERα degradation is a critical experimental procedure. The following is a detailed methodology for an In-Cell Western (ICW) assay, a common method used for this purpose.
In-Cell Western (ICW) Assay for ERα Degradation
1. Cell Culture and Seeding:
-
Cell Line: MCF-7 human breast cancer cells, which endogenously express ERα, are a suitable model.
-
Culture Medium: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Seed MCF-7 cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 10,000 cells/well). Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and ARV-471 in the appropriate vehicle (e.g., DMSO).
-
Remove the culture medium from the 96-well plate and add the media containing the different concentrations of the PROTACs to the respective wells. Include a vehicle-only control.
-
Incubate the cells with the compounds for the desired time period (e.g., 18-24 hours) at 37°C and 5% CO2.
3. Cell Fixation and Permeabilization:
-
After incubation, remove the treatment media and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Fix the cells by adding a fixing solution (e.g., 4% paraformaldehyde in PBS) to each well and incubating for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing a mild detergent (e.g., 0.1% Triton X-100) to permeabilize the cell membranes.
4. Blocking and Antibody Incubation:
-
Block non-specific antibody binding by adding a blocking buffer (e.g., Odyssey Blocking Buffer or a solution of 5% non-fat dry milk in PBS) to each well and incubating for 1.5 hours at room temperature.
-
Incubate the cells with a primary antibody specific for ERα (e.g., rabbit anti-ERα) diluted in the blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate the cells with a fluorescently-labeled secondary antibody (e.g., IRDye 800CW goat anti-rabbit IgG) and a normalization stain (e.g., CellTag 700 Stain for total protein) diluted in blocking buffer for 1 hour at room temperature, protected from light.
5. Imaging and Data Analysis:
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the ERα signal and the normalization stain in each well.
-
Normalize the ERα signal to the total protein signal for each well.
-
Calculate the percentage of ERα degradation for each compound concentration relative to the vehicle-treated control.
-
Plot the percentage of degradation against the compound concentration and fit the data to a dose-response curve to determine the DC50 value.
Estrogen Receptor Alpha Signaling Pathway and PROTAC Interference
ERα is a ligand-activated transcription factor that, upon binding to its natural ligand estradiol, translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[6][7] This binding initiates the recruitment of co-activator proteins and the general transcription machinery, leading to the transcription of genes that promote cell proliferation and survival.[6] this compound and ARV-471 disrupt this pathway at its core by eliminating the ERα protein itself, thereby preventing the transcription of these pro-growth genes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
ERD-12310A Demonstrates Potent Efficacy in ESR1-Y537S Mutant Breast Cancer Models, Outperforming Alternatives
For Immediate Release
A comprehensive analysis of preclinical data reveals that ERD-12310A, a novel PROTAC (Proteolysis Targeting Chimera) estrogen receptor (ER) degrader, exhibits exceptional potency and efficacy in breast cancer models harboring the ESR1 Y537S mutation, a key driver of resistance to standard endocrine therapies. Comparative data suggests this compound holds significant promise over existing treatments, including selective estrogen receptor degraders (SERDs) like fulvestrant (B1683766) and other investigational agents.
The emergence of ESR1 mutations, particularly the Y537S variant, presents a significant clinical challenge in the management of ER-positive breast cancer. These mutations lead to constitutive activation of the estrogen receptor, rendering tumors resistant to conventional hormone therapies. The development of next-generation therapies capable of overcoming this resistance is therefore a critical area of research.
This compound: A Potent and Orally Efficacious PROTAC Degrader
This compound is an orally bioavailable PROTAC designed to induce the degradation of the estrogen receptor. Preclinical studies have highlighted its exceptional potency, with a DC50 value of 47 pM, making it approximately 10 times more potent than ARV-471 (vepdegestrant), another ER-targeting PROTAC.[1] In vivo studies have demonstrated that this compound achieves strong tumor growth inhibition in MCF-7 xenograft models carrying the ESR1 Y537S mutation.[1][2]
Comparative Efficacy in ESR1-Y537S Models
To contextualize the performance of this compound, this guide provides a comparative analysis against other ER-targeted therapies in ESR1 Y537S mutant models.
| Drug Class | Compound | Model | Efficacy Metric | Result |
| PROTAC | This compound | MCF-7 Xenograft (ESR1 Y537S) | Tumor Growth Inhibition | "Strong" inhibition reported (specific percentage not available in abstract)[1][2] |
| In vitro | DC50 | 47 pM[1] | ||
| PROTAC | ARV-471 (Vepdegestrant) | PDX Model (ST941/HI, ESR1 Y537S) | Tumor Growth Inhibition | 102% TGI (tumor regression)[3][4][5] |
| In vitro | DC50 | ~1-2 nM | ||
| SERD | Camizestrant | MCF-7 Xenograft (ESR1 Y537S) | Tumor Growth Inhibition | Maximal anti-tumor activity at 10 mg/kg[6][7] |
| SERD | Rintodestrant | PDX Model (ER-Y537S) | Tumor Growth | Dose-dependent decrease in tumor growth[8] |
| MCF-7 (ESR1 Y537S) | GI50 | 1.1 nM[8] | ||
| MCF-7 (ESR1 Y537S) | IC50 (Transcriptional) | 1.8 nM[8] | ||
| SERD | Fulvestrant | MCF-7 Xenograft (ESR1 Y537S) | Tumor Growth | Less effective than in wild-type models; often used as a comparator showing modest activity. |
| MCF-7 (ESR1 Y537S) | GI50 | 10.0 nM[8] | ||
| MCF-7 (ESR1 Y537S) | IC50 (Transcriptional) | 10.0 nM[8] |
Experimental Protocols
The evaluation of these compounds typically involves in vitro and in vivo models.
In Vitro Assays:
-
Cell Lines: MCF-7 breast cancer cells engineered to express the ESR1 Y537S mutation are commonly used.
-
Proliferation Assays (GI50): Cells are treated with a range of drug concentrations for a defined period (e.g., 7 days), and cell viability is measured to determine the concentration that inhibits growth by 50%.
-
ER Degradation Assays (DC50): The concentration of the compound required to degrade 50% of the target protein (ERα) is determined, typically by Western blot or other protein quantification methods.
-
Transcriptional Inhibition Assays (IC50): The ability of the compound to inhibit ER-mediated gene transcription is assessed, often using reporter gene assays.
In Vivo Xenograft Models:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to host the tumor grafts.
-
Tumor Implantation: MCF-7 cells with the ESR1 Y537S mutation are implanted, often in the mammary fat pad, to generate xenograft tumors. Patient-derived xenograft (PDX) models with confirmed ESR1 Y537S mutations are also utilized for a more clinically relevant assessment.
-
Drug Administration: Compounds are administered through various routes, such as oral gavage for orally bioavailable drugs like this compound and ARV-471, or subcutaneous injection for agents like fulvestrant. Dosing schedules vary depending on the compound's pharmacokinetic properties.
-
Efficacy Assessment: Tumor volume is measured regularly to assess tumor growth inhibition. At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring ER protein levels.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: Mechanism of action for this compound, a PROTAC that induces the degradation of the ESR1 Y537S mutant estrogen receptor.
Caption: A typical experimental workflow for evaluating the efficacy of ER-targeted therapies in ESR1 Y537S mutant models.
Conclusion
The available preclinical data strongly support the potential of this compound as a best-in-class therapeutic for ER-positive breast cancer, particularly in the challenging context of ESR1 Y537S-driven resistance. Its superior potency in degrading the mutant estrogen receptor translates to robust anti-tumor activity. Further clinical investigation is warranted to confirm these promising preclinical findings and to establish the role of this compound in the evolving landscape of breast cancer treatment.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. arvinasmedical.com [arvinasmedical.com]
A Comparative Analysis of ERD-12310A with other ER Alpha Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of ERD-12310A, a novel PROTAC (Proteolysis Targeting Chimera) estrogen receptor alpha (ERα) degrader, with other prominent ERα degraders. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource of preclinical data to inform their research and development endeavors. The information presented herein is collated from publicly available scientific literature.
Introduction to ERα Degraders
Targeting the estrogen receptor alpha (ERα) is a cornerstone of therapy for ER-positive breast cancer. ERα degraders represent a significant therapeutic advance over traditional antagonists by not only blocking the receptor's function but also promoting its degradation. This guide focuses on two main classes of ERα degraders: Selective Estrogen Receptor Degraders (SERDs) and PROTAC ERα degraders.
Selective Estrogen Receptor Degraders (SERDs) , such as fulvestrant (B1683766), elacestrant, and giredestrant, are small molecules that bind to ERα, inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome.
PROTAC ERα Degraders , including this compound and vepdegestrant (ARV-471), are bifunctional molecules. One end binds to ERα, and the other recruits an E3 ubiquitin ligase, bringing the ligase in close proximity to ERα to facilitate its ubiquitination and degradation. This catalytic mechanism can lead to the degradation of multiple ERα molecules by a single PROTAC molecule.
Comparative Performance Data
The following tables summarize the available preclinical data for this compound and other selected ERα degraders. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Type | DC50 (ERα Degradation) | Cell Line | Notes |
| This compound | PROTAC | 47 pM[1] | MCF-7 | 10 times more potent than ARV-471 in the same study.[1] |
| Vepdegestrant (ARV-471) | PROTAC | Not explicitly stated in the same study as this compound | MCF-7 | A highly potent ERα degrader.[2] |
| Fulvestrant | SERD | Not a PROTAC, induces degradation via a different mechanism. | MCF-7 | Induces robust ERα degradation.[3][4] |
| Elacestrant | SERD | Not a PROTAC, induces degradation via a different mechanism. | MCF-7 | Causes ERα degradation similar to fulvestrant in vitro.[5] |
| Giredestrant | SERD | Not a PROTAC, induces degradation via a different mechanism. | Not specified | A potent ERα antagonist and degrader. |
| Compound | In Vivo Model | Dosing | Tumor Growth Inhibition (TGI) | Notes |
| This compound | MCF-7 Xenograft (wild-type ERα) | Orally | Attained tumor regression and is more potent than ARV-471.[1] | Showed an improved pharmacokinetic profile in mice and rats over ARV-471.[1] |
| This compound | MCF-7 Xenograft (ESR1 Y537S mutant) | Orally | Achieved strong tumor growth inhibition.[1] | Effective against a clinically relevant resistance mutation.[1] |
| Vepdegestrant (ARV-471) | MCF-7 Xenograft | Orally | Dose-dependent tumor growth inhibition. | Showed increased anti-tumor activity compared to fulvestrant.[6] |
| Fulvestrant | MCF-7 Xenograft | Intramuscularly | Demonstrates antitumor activity.[7] | The only FDA-approved SERD for many years.[7] |
| Elacestrant | MCF-7 Xenograft | Orally | Induced complete tumor growth inhibition.[5] | |
| Giredestrant | Not specified | Orally | Not specified |
Signaling Pathways and Experimental Workflows
Estrogen Receptor Alpha (ERα) Signaling Pathway
The following diagram illustrates the genomic signaling pathway of ERα. Estrogen (E2) binds to ERα, leading to its dimerization and translocation to the nucleus, where it binds to estrogen response elements (EREs) on DNA to regulate gene transcription.
Caption: ERα Genomic Signaling Pathway.
Mechanism of Action of an ERα PROTAC
This diagram depicts the catalytic mechanism of an ERα PROTAC, such as this compound. The PROTAC molecule simultaneously binds to ERα and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of ERα.
Caption: ERα PROTAC Mechanism of Action.
Experimental Workflow for ERα Degradation Analysis
The following diagram outlines a typical workflow for assessing the degradation of ERα in cancer cell lines following treatment with a degrader.
Caption: Workflow for ERα Degradation Analysis.
Experimental Protocols
Western Blot Analysis for ERα Degradation
This protocol outlines the general steps to assess the degradation of Estrogen Receptor α (ERα) in breast cancer cell lines following treatment with a degrader.
1. Cell Culture and Treatment:
-
Seed ERα-positive breast cancer cells (e.g., MCF-7) in appropriate culture plates.
-
Allow cells to adhere and grow to a desired confluency (typically 70-80%).
-
Treat cells with various concentrations of the ERα degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software to determine the percentage of ERα degradation relative to the vehicle control.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of ERα degraders on the viability of breast cancer cells.
1. Cell Seeding:
-
Seed breast cancer cells (e.g., MCF-7) into 96-well plates at a predetermined optimal density.
-
Allow the cells to attach and grow overnight.
2. Compound Treatment:
-
Treat the cells with a range of concentrations of the ERα degrader or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
3. MTT Addition:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
4. Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plates to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Plot the data to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Xenograft Model
This protocol provides a general outline for evaluating the in vivo efficacy of ERα degraders in a mouse xenograft model.
1. Cell Preparation and Implantation:
-
Culture ERα-positive breast cancer cells (e.g., MCF-7) to the required number.
-
Harvest and resuspend the cells in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
For estrogen-dependent models like MCF-7, supplement the mice with an estrogen source (e.g., estradiol (B170435) pellets implanted subcutaneously).
2. Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation and growth.
-
Measure tumor volume using calipers (Volume = (Length x Width^2) / 2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Drug Administration:
-
Administer the ERα degrader via the appropriate route (e.g., oral gavage for orally bioavailable compounds like this compound) at the specified dose and schedule.
-
Administer vehicle control to the control group.
4. Monitoring and Data Collection:
-
Measure tumor volumes and body weights of the mice regularly (e.g., twice a week).
-
Monitor the general health and well-being of the animals.
5. Study Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a maximum allowed size or after a predetermined treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., Western blotting to confirm ERα degradation, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
This compound is a highly potent, orally bioavailable PROTAC ERα degrader that has demonstrated significant preclinical activity, outperforming the clinical-stage PROTAC degrader ARV-471 in head-to-head preclinical studies. Its ability to induce robust tumor regression in both wild-type and ESR1-mutant xenograft models highlights its potential as a promising therapeutic candidate for ER-positive breast cancer. Further investigation is warranted to fully elucidate its clinical potential. This guide provides a foundational comparison to aid researchers in the strategic development of next-generation ERα-targeted therapies.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arvinas and Pfizer’s Vepdegestrant (ARV-471) Receives FDA Fast Track Designation for the Treatment of Patients with ER+/HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]
- 7. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: ERD-12310A Emerges as a Superior PROTAC Degrader of Estrogen Receptor α
For researchers and professionals in drug development, a new contender has entered the ring in the fight against estrogen receptor-positive (ER+) breast cancer. Preclinical data reveals that ERD-12310A, a novel proteolysis-targeting chimera (PROTAC), demonstrates significantly higher potency and a more favorable pharmacokinetic profile when compared to the well-established ERα degrader, ARV-471.
This compound has been shown to be approximately 10 times more potent than ARV-471 in inducing the degradation of the estrogen receptor α (ERα), a key driver in the majority of breast cancers.[1][2][3] This enhanced efficacy, coupled with an improved profile in preclinical models, positions this compound as a promising candidate for further development as a potential therapy for ER+ breast cancer.[1][2]
In Vitro Performance: A Clear Distinction in Potency
The primary measure of a PROTAC's effectiveness is its ability to induce the degradation of its target protein. In this regard, this compound exhibits exceptional potency.
| Compound | DC50 (pM) | Relative Potency vs. ARV-471 |
| This compound | 47 | ~10x more potent |
| ARV-471 | ~470 (estimated) | 1x |
Note: The DC50 value for ARV-471 is estimated based on the reported 10-fold lower potency compared to this compound.
In Vivo Efficacy: Enhanced Tumor Regression and Improved Pharmacokinetics
Beyond its impressive in vitro performance, this compound has demonstrated superior outcomes in animal models of ER+ breast cancer. Studies using MCF-7 breast cancer xenograft models have shown that this compound leads to more significant tumor regression compared to ARV-471.[1][3] Furthermore, this compound is reported to have an improved pharmacokinetic profile in mice and rats over ARV-471, suggesting it may have better absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for an effective oral therapeutic.[1][3]
While specific pharmacokinetic parameters for this compound from a head-to-head study are not yet publicly available, data for ARV-471 in mice provides a benchmark for comparison.
| Compound | Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Oral Bioavailability (%) |
| ARV-471 | Male Mice | 30 mg/kg (oral) | 2947.19 ± 454.77 | 1.83 ± 0.41 | 23357.37 ± 3488.00 | 19.49 ± 1.81 |
| ARV-471 | Female Mice | 30 mg/kg (oral) | 2682.02 ± 342.23 | 2.00 ± 0.00 | 20161.23 ± 1871.32 | 21.37 ± 3.19 |
Data for ARV-471 is sourced from a study determining its pharmacokinetic profile in mice.[3]
Mechanism of Action: Hijacking the Cellular Machinery for Protein Destruction
PROTACs like this compound and ARV-471 function by co-opting the body's own cellular machinery to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to the target protein (in this case, ERα) and another ligand that recruits an E3 ubiquitin ligase. This proximity facilitates the tagging of ERα with ubiquitin, marking it for destruction by the proteasome.
Figure 1. Mechanism of action of this compound.
Experimental Protocols
The following are generalized protocols for the key experiments used to evaluate and compare ERα PROTAC degraders.
In-Cell Western (ICW) Assay for ERα Degradation
This assay is a quantitative immunofluorescence method used to measure the levels of a target protein within cells grown in a multi-well plate format.
Figure 2. Workflow for an In-Cell Western assay.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density that allows for optimal growth and protein expression.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs (e.g., this compound, ARV-471) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for protein degradation.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1% Triton X-100) to allow antibody entry.
-
Blocking: Block the wells with a blocking buffer (e.g., 5% non-fat milk in TBST) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for ERα.
-
Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Imaging and Analysis: Image the plate using a fluorescence imaging system. The fluorescence intensity in each well is proportional to the amount of ERα protein. A normalization stain for total protein or cell number is often used. The data is then used to calculate the DC50 value, which is the concentration of the PROTAC that causes 50% degradation of the target protein.
MCF-7 Xenograft Model for In Vivo Efficacy
This in vivo model is used to assess the anti-tumor activity of cancer therapeutics in a living organism.
Protocol:
-
Cell Implantation: MCF-7 cells, which are ER-positive human breast cancer cells, are implanted subcutaneously into immunocompromised mice. These mice are often supplemented with estrogen to support tumor growth.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once the tumors reach a specified volume, the mice are randomized into treatment groups and dosed with the test compounds (e.g., this compound, ARV-471) or a vehicle control, typically via oral gavage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The efficacy of the treatment is determined by comparing the tumor growth in the treated groups to the control group.
Conclusion
The available preclinical data strongly suggests that this compound is a highly promising ERα-targeting PROTAC with a clear advantage over ARV-471 in terms of both potency and in vivo efficacy. Its superior ability to induce ERα degradation at lower concentrations and its improved pharmacokinetic profile make it a compelling candidate for further investigation as a potential next-generation treatment for ER+ breast cancer. As research progresses, a more detailed head-to-head comparison, including comprehensive pharmacokinetic and safety data, will be crucial in fully defining the clinical potential of this compound.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Determination of concentration and pharmacokinetics of protein degradation targeted chimeric drug ARV-471 in mice by LC-MS/MS [manu41.magtech.com.cn]
ERD-12310A: A Potent ERα Degrader Outperforming Alternatives in ER+ Breast Cancer Cell Lines
For Immediate Release
A comprehensive analysis of preclinical data reveals the superior efficacy of ERD-12310A, a novel PROTAC (PROteolysis TArgeting Chimera), in degrading the estrogen receptor alpha (ERα) in various ER-positive (ER+) breast cancer cell lines. This guide provides a comparative overview of this compound's performance against established therapies like fulvestrant (B1683766) and tamoxifen (B1202), supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound operates through a distinct mechanism of action, inducing the degradation of the ERα protein, a key driver in the majority of breast cancers. This approach offers a promising alternative to traditional therapies that merely block the receptor.
Comparative Efficacy Against Standard-of-Care Agents
This compound demonstrates exceptional potency in inducing the degradation of ERα. In the widely-used MCF-7 breast cancer cell line, this compound achieves a half-maximal degradation concentration (DC50) of 47 pM.[1] This is approximately 10 times more potent than ARV-471, another ERα-targeting PROTAC.[1][2]
While direct comparative studies on the antiproliferative effects of this compound across a wide range of ER+ cell lines are not yet extensively published, its superior degradation activity suggests a strong potential for potent tumor growth inhibition. The available data on comparator molecules in various ER+ cell lines are summarized below.
| Cell Line | Compound | IC50 (Growth Inhibition) | DC50 (ERα Degradation) |
| MCF-7 | This compound | Data not available | 47 pM [1] |
| ARV-471 | ~3.3 nM | ~1-2 nM[3] | |
| Fulvestrant | ~0.29 - 0.8 nM[4][5] | Data not available | |
| Tamoxifen | ~5 - 10 µM[6] | Not applicable | |
| T-47D | This compound | Data not available | Data not available |
| ARV-471 | ~4.5 nM | Data not available | |
| Fulvestrant | Data not available | Data not available | |
| Tamoxifen | ~1000 nM[7] | Not applicable | |
| ZR-75-1 | This compound | Data not available | Data not available |
| ARV-471 | Data not available | Data not available | |
| Fulvestrant | Data not available | Data not available | |
| Tamoxifen | Data not available | Data not available |
Note: IC50 and DC50 values can vary between different studies and experimental conditions. The data presented here is a compilation from various sources for comparative purposes.
This compound has also demonstrated significant tumor growth inhibition in MCF-7 xenograft models, including those harboring the clinically relevant ESR1Y537S mutation, which confers resistance to conventional antiestrogen (B12405530) therapies.[1][2]
Signaling Pathway and Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to the estrogen receptor (ERα) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome. This degradation-based mechanism is distinct from selective estrogen receptor modulators (SERMs) like tamoxifen, which competitively inhibit estrogen binding, and selective estrogen receptor degraders (SERDs) like fulvestrant, which induce a conformational change leading to degradation, albeit with less efficiency than newer PROTACs.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
Oral Efficacy of ERD-12310A in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oral efficacy of ERD-12310A with other selective estrogen receptor degraders (SERDs) in preclinical models. The data presented is based on publicly available information and is intended to provide an objective overview for research and drug development professionals.
Introduction to this compound
This compound is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor Alpha (ERα).[1][2] Inhibition of ERα signaling is a cornerstone of therapy for ER-positive (ER+) breast cancer. This compound represents a next-generation therapeutic approach by not just blocking the receptor but eliminating it from the cancer cell.
Mechanism of Action: PROTAC-mediated ERα Degradation
This compound functions as a heterobifunctional molecule. One end binds to ERα, and the other recruits an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. This mechanism of targeted protein degradation offers the potential for a more profound and sustained inhibition of ERα signaling compared to traditional antagonists.
Comparative In Vitro Potency
This compound has demonstrated exceptional potency in in vitro assays, showing a significant advantage over its competitor, ARV-471 (vepdegestrant).
| Compound | DC50 (pM) | Relative Potency vs. ARV-471 |
| This compound | 47 | ~10x more potent |
| ARV-471 (vepdegestrant) | ~2000[3] | 1x |
DC50: Half-maximal degradation concentration.
Preclinical Oral Efficacy: A Comparative Overview
The oral efficacy of this compound has been evaluated in preclinical xenograft models of breast cancer and compared with other orally available SERDs.
Pharmacokinetic Parameters in Mice
| Compound | Oral Bioavailability (%) | Key Findings |
| This compound | Data not publicly available | Described as having an improved pharmacokinetic profile over ARV-471.[1][2] |
| ARV-471 (vepdegestrant) | 17.91[4] | Low-to-moderate clearance.[4] Also reported as 59% in another study.[5] |
| Fulvestrant (B1683766) | Poor oral bioavailability, administered via intramuscular injection.[6] | A boronic acid modified version (ZB716) showed oral bioavailability of 6.18-6.74% in mice.[7][8] |
| Elacestrant | Orally bioavailable.[9][10][11] | Specific percentage not detailed in the provided search results. |
| Giredestrant | Orally bioavailable.[12][13] | Rapidly absorbed with dose-proportional increase in exposure.[12] |
| Camizestrant (B1654347) | Orally bioavailable.[14][15] | Half-life of 20-23 hours.[16] |
Tumor Growth Inhibition in MCF-7 Xenograft Models
| Compound | Dosing (oral, daily) | Tumor Growth Inhibition (TGI) | Notes |
| This compound | Not specified | Strong tumor growth inhibition and tumor regression.[1][2] More potent than ARV-471.[1][2] Effective in ESR1Y537S mutant models.[17] | Specific TGI percentages are not publicly available. |
| ARV-471 (vepdegestrant) | 3, 10, and 30 mg/kg | 85%, 98%, and 120% respectively.[5] | Showed significant tumor volume regressions.[18] |
| Fulvestrant | 25 mg/kg (subcutaneous) | Comparable efficacy to higher, clinically unachievable doses.[19][20] | Not orally bioavailable. Used as a benchmark.[19][20] |
| Elacestrant | 30 and 60 mg/kg | Complete tumor growth inhibition after four weeks.[11][21] | Effective in combination with palbociclib (B1678290) or everolimus.[11][21] |
| Giredestrant | Not specified | Superior preclinical potency over fulvestrant and other oral SERDs.[22] | |
| Camizestrant | Not specified | Demonstrated anti-cancer activity across a range of preclinical models.[14] |
Experimental Protocols
MCF-7 Xenograft Model for Oral Efficacy Studies
This protocol outlines a general procedure for establishing and utilizing an MCF-7 xenograft model to evaluate the oral efficacy of ERα degraders.
1. Cell Culture:
-
MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[23][24]
2. Animal Model:
-
Immunocompromised female mice (e.g., nude or NSG mice) are used.[25][26]
-
To support the growth of estrogen-dependent MCF-7 tumors, a 17β-estradiol pellet is subcutaneously implanted in each mouse several days prior to cell injection.[26]
3. Tumor Implantation:
-
A suspension of MCF-7 cells (typically 1-10 million cells) in a suitable medium, often mixed with Matrigel, is injected subcutaneously into the flank or mammary fat pad of the mice.[24][25]
4. Tumor Growth Monitoring:
-
Tumor growth is monitored regularly by caliper measurements. Tumor volume is calculated using the formula: (Length x Width²) / 2.
5. Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.
-
The test compound (e.g., this compound) is formulated in an appropriate vehicle for oral administration.
-
The compound is administered daily via oral gavage at specified doses.[27]
6. Efficacy Evaluation:
-
Tumor volumes are measured at regular intervals throughout the study.
-
Body weight and general health of the animals are monitored.
-
At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analyses such as Western blotting to confirm ERα degradation.
Conclusion
This compound is a highly potent, orally active ERα PROTAC degrader that has shown promising preclinical efficacy, outperforming its direct competitor ARV-471 in in vitro potency. While detailed quantitative in vivo data for this compound is not yet fully available in the public domain, initial reports indicate strong tumor growth inhibition and a favorable pharmacokinetic profile. Further comparative studies will be crucial to fully elucidate the therapeutic potential of this compound relative to other oral SERDs in the treatment of ER+ breast cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fulvestrant-3-Boronic Acid (ZB716) Demonstrates Oral Bioavailability and Favorable Pharmacokinetic Profile in Preclinical ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elacestrant (RAD1901), a Selective Estrogen Receptor Degrader (SERD), Has Antitumor Activity in Multiple ER+ Breast Cancer Patient-derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Elacestrant (RAD1901), a Selective Estrogen Receptor Degrader (SERD), Has Antitumor Activity in Multiple ER+ Breast Cancer Patient-derived Xenograft Models | Semantic Scholar [semanticscholar.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Optimizing Early-stage Clinical Pharmacology Evaluation to Accelerate Clinical Development of Giredestrant in Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Giredestrant for Advanced Breast Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. onclive.com [onclive.com]
- 15. Camizestrant in Combination with Three Globally Approved CDK4/6 Inhibitors in Women with ER+, HER2- Advanced Breast Cancer: Results from SERENA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A phase I dose escalation and expansion trial of the next-generation oral SERD camizestrant in women with ER-positive, HER2-negative advanced breast cancer: SERENA-1 monotherapy results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. altogenlabs.com [altogenlabs.com]
- 26. researchgate.net [researchgate.net]
- 27. arvinasmedical.com [arvinasmedical.com]
A Head-to-Head Comparison: ERD-12310A and Tamoxifen in ER-Positive Breast Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel PROTAC degrader ERD-12310A and the established selective estrogen receptor modulator (SERM), tamoxifen (B1202), for the treatment of estrogen receptor-positive (ER+) breast cancer.
This report synthesizes preclinical data to evaluate their mechanisms of action, efficacy, and potential clinical utility, particularly in the context of overcoming therapeutic resistance.
Executive Summary
Tamoxifen has long been a cornerstone of endocrine therapy for ER+ breast cancer. However, its efficacy is often limited by the development of resistance. This compound, a proteolysis-targeting chimera (PROTAC), represents a novel therapeutic strategy designed to overcome these limitations by inducing the complete degradation of the estrogen receptor alpha (ERα). Preclinical studies demonstrate that this compound is exceptionally potent and maintains activity in models of tamoxifen resistance.
Mechanism of Action: A Tale of Two Approaches
Tamoxifen and this compound employ fundamentally different strategies to target ERα.
Tamoxifen: The Competitive Inhibitor
Tamoxifen acts as a selective estrogen receptor modulator (SERM). It competitively binds to the estrogen receptor, preventing estrogen from binding and activating the receptor. This blocks the downstream signaling pathways that promote tumor cell proliferation. However, tamoxifen can also exhibit partial agonist activity in some tissues, and its effectiveness can be compromised by mutations in the ESR1 gene, which encodes ERα, a common mechanism of acquired resistance.
This compound: The Targeted Degrader
This compound is a heterobifunctional molecule that induces the degradation of ERα. One end of the molecule binds to ERα, while the other recruits an E3 ubiquitin ligase. This proximity triggers the ubiquitination of ERα, marking it for destruction by the cell's proteasome. This degradation mechanism is designed to be effective even against mutant forms of ERα that confer resistance to tamoxifen.[1][2]
Quantitative Data Summary
The following tables summarize key preclinical data for this compound and tamoxifen. It is important to note that these data are from different studies and direct head-to-head comparisons in the same experimental settings are limited.
Table 1: In Vitro Potency
| Compound | Target | Mechanism of Action | DC50 (ERα Degradation) |
| This compound | ERα | PROTAC Degrader | 47 pM[3][4] |
| Tamoxifen | ERα | SERM | Not Applicable |
DC50: Half-maximal degradation concentration. Data for tamoxifen is not applicable as it is not a degrader.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Model | Key Findings |
| This compound | MCF-7 Xenograft (Wild-Type ERα) | Attained tumor regression.[3][4] |
| This compound | MCF-7 Xenograft (ESR1Y537S Mutation) | Achieved strong tumor growth inhibition in a model resistant to traditional antiestrogens.[3][4] |
| Tamoxifen | MCF-7 Xenograft (Wild-Type ERα) | Inhibits tumor growth. |
| Tamoxifen | Models with Acquired Resistance | Reduced efficacy or tumor growth promotion. |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct mechanisms of action of tamoxifen and this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental methodologies used to evaluate this compound and tamoxifen.
ERα Degradation Assay (for this compound)
This assay quantifies the ability of a PROTAC to induce the degradation of its target protein.
Experimental Workflow:
Methodology:
-
Cell Culture: ER-positive breast cancer cells (e.g., MCF-7) are cultured in appropriate media.
-
Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control.
-
Lysis: After incubation, cells are lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for ERα and a loading control (e.g., β-actin).
-
Analysis: The intensity of the ERα band is quantified and normalized to the loading control. The DC50 value is calculated as the concentration of this compound that results in a 50% reduction in the ERα protein level.[5]
MCF-7 Xenograft Model (for in vivo efficacy)
This in vivo model is used to assess the anti-tumor activity of compounds in a living organism.
Experimental Workflow:
Methodology:
-
Cell Implantation: MCF-7 cells are injected subcutaneously into immunocompromised mice. Estrogen supplementation is often required to support tumor growth.[6][7]
-
Tumor Growth and Randomization: Once tumors reach a specified size, mice are randomized into different treatment groups.
-
Treatment: Animals are treated with this compound, tamoxifen, or a vehicle control according to the study design.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as biomarker assessment.
Conclusion
This compound represents a promising next-generation therapeutic for ER+ breast cancer, particularly for tumors that have developed resistance to tamoxifen. Its novel mechanism of action, involving the targeted degradation of ERα, offers a potential solution to the challenge of ESR1 mutations. While direct comparative efficacy data with tamoxifen in sensitive models is limited, the potent and durable anti-tumor activity of this compound in resistant models highlights its significant potential. Further clinical investigation is warranted to fully elucidate the therapeutic benefit of this compound in the evolving landscape of ER+ breast cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. researchgate.net [researchgate.net]
ERD-12310A: A New Frontier in Estrogen Receptor Degradation Surpassing Current SERDs
A comprehensive analysis of preclinical data reveals the promising potential of ERD-12310A, a novel Proteolysis Targeting Chimera (PROTAC), in overcoming the limitations of current Selective Estrogen Receptor Degraders (SERDs) for the treatment of estrogen receptor-positive (ER+) breast cancer. This guide provides a detailed comparison of this compound with established and emerging SERDs, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
This compound distinguishes itself from traditional SERDs and even other PROTAC ER degraders with its exceptional potency in inducing the degradation of Estrogen Receptor Alpha (ERα), a key driver in the majority of breast cancers. Preclinical evidence demonstrates its superiority in terms of degradation efficiency, in vivo efficacy, and pharmacokinetic profile, positioning it as a highly promising next-generation therapeutic candidate.
Unprecedented Potency and Efficacy of this compound
This compound is a PROTAC that leverages the cell's own ubiquitin-proteasome system to specifically target and eliminate the ERα protein. This mechanism of action offers a distinct advantage over traditional SERDs, which primarily act by antagonizing the receptor.
A key differentiator for this compound is its remarkable potency. It achieves a half-maximal degradation concentration (DC50) of 47 pM, indicating its ability to degrade 50% of the target protein at a very low concentration.[1] This potency is reportedly 10 times greater than that of ARV-471 (vepdegestrant), another clinical-stage PROTAC ER degrader.[1]
In preclinical models, this enhanced potency translates to significant anti-tumor activity. This compound has been shown to induce tumor regression in MCF-7 breast cancer xenograft models, a standard for evaluating ER-targeted therapies.[1] Crucially, it demonstrates strong tumor growth inhibition in models harboring the clinically relevant ESR1Y537S mutation, a common mechanism of resistance to conventional antiestrogen (B12405530) therapies.[1]
Comparative Preclinical Performance
To provide a clear assessment of this compound's standing, the following tables summarize key preclinical data in comparison to current SERDs.
Table 1: In Vitro Potency and Binding Affinity
| Compound | Type | ERα Degradation (DC50) | ERα Binding Affinity (IC50/Ki) | Cell Line |
| This compound | PROTAC | 47 pM [1] | Not explicitly reported | MCF-7 |
| ARV-471 (Vepdegestrant) | PROTAC | ~1 nM[2] | IC50: 0.99 nM; Ki: 0.28 nM[3] | MCF-7 |
| Fulvestrant | SERD | Induces degradation, but DC50 not typically reported in the same format | Not explicitly reported in comparable format | MCF-7 |
| Elacestrant | SERD | EC50 for ERα expression inhibition: 0.6 nM[4] | IC50: 48 nM (ERα)[4] | MCF-7 |
| Camizestrant | SERD | Induces degradation | pIC50 values reported for wild-type and mutant ERα[5] | MCF-7 |
| Giredestrant | SERD | Potent degrader[6] | Not explicitly reported in comparable format | Multiple cell lines |
Table 2: In Vivo Efficacy in MCF-7 Xenograft Models
| Compound | Type | Dose and Schedule | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | PROTAC | Not explicitly reported | Attained tumor regression; more potent than ARV-471 [1] |
| ARV-471 (Vepdegestrant) | PROTAC | 3, 10, 30 mg/kg, oral, daily | 85%, 98%, and 120% TGI, respectively[3] |
| Fulvestrant | SERD | 3 mg/week[7] | Resulted in tumor growth inhibition[7] |
| Elacestrant | SERD | 30 or 60 mg/kg, oral, daily for 4 weeks | Complete tumor growth inhibition[7] |
| Giredestrant | SERD | Low doses, single agent or in combination | Induces tumor regressions[6] |
Table 3: Preclinical Pharmacokinetics
| Compound | Type | Key Pharmacokinetic Features |
| This compound | PROTAC | Improved pharmacokinetic profile in mice and rats over ARV-471 [1] |
| ARV-471 (Vepdegestrant) | PROTAC | Orally bioavailable.[8] PBPK models accurately simulate PK.[8] |
| Fulvestrant | SERD | Poor pharmacokinetic properties, administered via intramuscular injection.[9] |
| Elacestrant | SERD | Orally bioavailable.[7] |
| Giredestrant | SERD | Orally bioavailable with once-daily dosing.[6] |
Mechanism of Action and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental approaches, the following diagrams illustrate the signaling pathway of this compound and a typical workflow for evaluating ERα degraders.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Characterization of preclinical radio ADME properties of ARV-471 for predicting human PK using PBPK modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
ERD-12310A: A Comparative Analysis of Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ERD-12310A, a novel PROTAC (Proteolysis Targeting Chimera) degrader of the Estrogen Receptor Alpha (ERα), with its key alternative, ARV-471. The following sections detail the available data on its selectivity, potency, and the experimental methodologies used in its evaluation.
Comparative Selectivity and Potency
This compound has emerged as an exceptionally potent and orally bioavailable ERα degrader.[1] Its primary mechanism of action involves hijacking the cell's ubiquitin-proteasome system to specifically target and degrade the ERα protein, a key driver in the majority of breast cancers.
Available data indicates a significant potency advantage for this compound over ARV-471, another prominent ERα PROTAC degrader. While comprehensive cross-reactivity data against a wide panel of unrelated receptors and kinases for this compound is not yet publicly available, the initial findings highlight its high selectivity for ERα.
Below is a summary of the key quantitative data comparing this compound and ARV-471.
| Compound | Target | Assay | Potency (DC50) | Fold Difference | Cell Line |
| This compound | ERα | In-Cell Western | 47 pM | 10x more potent | MCF-7 |
| ARV-471 | ERα | In-Cell Western | ~470 pM (estimated) | - | MCF-7 |
Note: The DC50 value for ARV-471 is estimated based on the statement that this compound is 10 times more potent.
Signaling Pathway and Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the degradation of ERα. One end of the molecule binds to the ERα protein, while the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of ERα, marking it for degradation by the proteasome. This targeted protein degradation approach offers a potential advantage over traditional inhibitors by eliminating the entire protein, which may overcome resistance mechanisms associated with target protein mutations or overexpression.
Experimental Protocols
The evaluation of this compound's cross-reactivity and selectivity involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In-Cell Western for ERα Degradation
This assay is used to quantify the degradation of the target protein, ERα, within cells following treatment with the PROTAC degrader.
-
Cell Culture: MCF-7 breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or the comparator compound (e.g., ARV-471) for a specified period (e.g., 24 hours).
-
Cell Lysis and Fixation: After treatment, the cells are washed, fixed with paraformaldehyde, and permeabilized with a detergent-based buffer.
-
Immunostaining: The fixed cells are incubated with a primary antibody specific for ERα, followed by a fluorescently labeled secondary antibody.
-
Signal Detection: The fluorescence intensity in each well is measured using a plate reader.
-
Data Analysis: The fluorescence signal is normalized to cell number (e.g., using a DNA stain). The DC50 value, the concentration at which 50% of the target protein is degraded, is calculated from the dose-response curve.
Proteomics-Based Selectivity Profiling
To assess the global selectivity of a PROTAC degrader, mass spectrometry-based proteomics is employed. This unbiased approach identifies and quantifies changes in the entire cellular proteome following compound treatment.
-
Cell Culture and Treatment: A relevant cell line (e.g., MCF-7) is treated with the PROTAC at a concentration that induces significant degradation of the target protein. A vehicle-treated control is also included.
-
Protein Extraction and Digestion: After treatment, cells are lysed, and the proteins are extracted. The proteins are then digested into smaller peptides, typically using trypsin.
-
Peptide Labeling (Optional): For quantitative proteomics, peptides from different samples can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The MS/MS data is used to identify the proteins present in the samples and to quantify their relative abundance. The abundance of each protein in the treated sample is compared to the vehicle control to identify off-target degradation events.
In Vivo Tumor Growth Inhibition Studies (Xenograft Model)
To evaluate the in vivo efficacy of this compound, a tumor xenograft model is utilized.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: MCF-7 cells are implanted subcutaneously into the flank of the mice. To support the growth of these estrogen-dependent cells, an estrogen pellet is typically implanted.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Compound Administration: this compound is administered orally to the treatment group, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size. The tumors are then excised and weighed, and can be used for further analysis (e.g., Western blotting to confirm ERα degradation).
Conclusion
This compound represents a significant advancement in the development of ERα degraders, demonstrating superior potency compared to its predecessor, ARV-471. While further studies are needed to fully characterize its cross-reactivity profile against a broad range of targets, the initial data suggests a high degree of selectivity for ERα. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel PROTAC degraders, which hold great promise for the treatment of ER-positive breast cancer.
References
Independent Validation of ERD-12310A's DC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ERα (Estrogen Receptor α) degrader ERD-12310A with alternative compounds, focusing on the independent validation of its DC50 value. The information is presented to aid in the evaluation of this potent and orally efficacious Proteolysis Targeting Chimera (PROTAC) for its potential in therapeutic development, particularly in the context of ER-positive (ER+) breast cancer.
Executive Summary
This compound is a novel PROTAC that has demonstrated exceptional potency in degrading ERα, a key driver in the majority of breast cancers. Published data from its discovery reports a half-maximal degradation concentration (DC50) of 47 pM.[1][2][3][4] This guide serves to contextualize this value by comparing it with other known ERα degraders and by providing the detailed experimental protocol used for its determination. It is important to note that, to date, the DC50 value of this compound has been reported in a single primary research article, and independent validation by other research groups has not yet been published.
Comparative Analysis of DC50 Values
The potency of a PROTAC is a critical parameter in its potential therapeutic efficacy. The following table summarizes the reported DC50 values for this compound and several alternative ERα degraders.
| Compound | DC50 Value | Cell Line | Notes |
| This compound | 47 pM | MCF-7 | 10 times more potent than ARV-471 in the discovery study.[1][2][3][4] |
| ARV-471 (Vepdegestrant) | ~1 nM | Various ER+ breast cancer cell lines | A well-characterized oral SERD currently in clinical development. |
| Fulvestrant (ICI 182,780) | 9.4 nM (IC50) | Cell-free assay | The first approved selective ER degrader (SERD), administered via intramuscular injection.[5][6] |
| GDC-0810 (Brilanestrant) | 0.7 nM (EC50) | MCF-7 | An orally bioavailable SERD.[7][8][9][10][11] |
| AZD9496 (Camizestrant) | ~50 nM (IC50) | GT1-1 cells | A next-generation oral SERD.[12] |
Experimental Protocol: Determination of ERα Degradation (DC50)
The following is a detailed methodology for the In-Cell Western (ICW) assay used to determine the DC50 value of this compound, as described in the supplementary information of the primary publication.
1. Cell Culture and Seeding:
-
MCF-7 breast cancer cells, which are ERα-positive, are cultured in appropriate media supplemented with fetal bovine serum.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
A serial dilution of the test compound (e.g., this compound) is prepared in the appropriate vehicle (e.g., DMSO).
-
The cell culture medium is replaced with a medium containing the various concentrations of the test compound. Control wells receive vehicle only.
-
The cells are incubated with the compound for a specified period (e.g., 24 hours) to allow for protein degradation.
3. Cell Fixation and Permeabilization:
-
After incubation, the treatment medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Cells are fixed with a solution of formaldehyde (B43269) in PBS to preserve cell morphology and protein localization.
-
The cells are then permeabilized using a mild detergent like Triton X-100 in PBS to allow antibodies to access intracellular proteins.
4. Immunostaining:
-
The plates are blocked with a blocking buffer (e.g., Odyssey Blocking Buffer) to reduce non-specific antibody binding.
-
A primary antibody specific to ERα is added to each well and incubated to allow for binding to the target protein.
-
Simultaneously, a primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is added for normalization.
-
After washing, fluorescently labeled secondary antibodies are added. For example, an IRDye 800CW-conjugated anti-rabbit IgG for the ERα antibody and an IRDye 680RD-conjugated anti-mouse IgG for the normalization antibody.
5. Data Acquisition and Analysis:
-
The plates are scanned using an infrared imaging system (e.g., LI-COR Odyssey).
-
The integrated intensity of the fluorescence for both the ERα and the normalization protein is quantified for each well.
-
The ERα signal is normalized to the housekeeping protein signal for each well.
-
The normalized data is then plotted against the logarithm of the compound concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the DC50 value, which is the concentration of the compound that causes a 50% reduction in the normalized ERα signal.
ERα Signaling Pathway and PROTAC Mechanism of Action
The following diagrams illustrate the ERα signaling pathway and the mechanism by which a PROTAC like this compound induces its degradation.
Caption: Simplified ERα signaling pathway.
Caption: Mechanism of ERα degradation by this compound.
Conclusion
This compound is an exceptionally potent ERα degrader with a reported DC50 value in the picomolar range, significantly more potent than several other SERDs, including ARV-471, in the initial report. While the currently available data is highly promising, the scientific community awaits independent validation of these findings to solidify the standing of this compound as a leading candidate for the treatment of ER+ breast cancer. The detailed experimental protocol provided in this guide should facilitate such independent verification and allow for standardized comparisons across different research settings. The continued investigation and independent validation of this compound's remarkable potency are crucial next steps in its development path.
References
- 1. Discovery of estrogen receptor α target genes and response elements in breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ERα, A Key Target for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. GDC-0810 |CAS:1365888-06-7 Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Brilanestrant | Estrogen Receptor Degrader (SERD) | CAS 1365888-06-7 | Buy Brilanestrant from Supplier InvivoChem [invivochem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Comparative Efficacy of AZD9496 and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Two Investigational Estrogen Receptor Degraders: ERD-12310A and ARV-471
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical pharmacokinetics of two promising oral PROTAC (Proteolysis Targeting Chimera) estrogen receptor (ER) degraders, ERD-12310A and ARV-471 (Vepdegestrant). The information is compiled from publicly available preclinical data to assist in the evaluation of these potential therapies for ER-positive breast cancer.
Both this compound and ARV-471 are designed to target and degrade the estrogen receptor, a key driver in the majority of breast cancers. By eliminating the ER protein, these compounds aim to overcome resistance to existing endocrine therapies. This guide summarizes their pharmacokinetic profiles and the experimental methods used to obtain this data.
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and ARV-471 observed in preclinical studies in mice and rats. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
Table 1: Pharmacokinetic Profile of this compound and ARV-471 in Mice
| Parameter | This compound (10 mg/kg, oral) | ARV-471 (5 mg/kg, oral) |
| Cmax (ng/mL) | 1053 ± 254 | 2913 ± 707 |
| Tmax (h) | 4.0 ± 2.0 | 1.000 |
| AUCinf (ng·h/mL) | 11470 ± 2150 | 2913 ± 707 |
| T½ (h) | 4.7 ± 1.2 | 3.637 ± 1.399 |
| Oral Bioavailability (%) | 46 | 17.91 ± 4.35 |
Data for this compound is from the supplementary information of "Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα)". Data for ARV-471 is from "Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry". Note that the doses administered were different, which should be considered when comparing Cmax and AUC values.
Table 2: Pharmacokinetic Profile of this compound and ARV-471 in Rats
| Parameter | This compound (10 mg/kg, oral) | ARV-471 (5 mg/kg, oral) |
| Cmax (ng/mL) | 1360 ± 321 | 1147 ± 446 |
| Tmax (h) | 6.0 ± 2.0 | Not specified |
| AUCinf (ng·h/mL) | 21200 ± 4350 | 1147 ± 446 |
| T½ (h) | 6.3 ± 1.2 | 4.068 ± 0.418 |
| Oral Bioavailability (%) | 68 | 24.12 ± 9.39 |
Data for this compound is from the supplementary information of "Discovery of this compound as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα)". Data for ARV-471 is from "Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry". Note that the doses administered were different.
Preclinical data suggests that this compound demonstrates an improved pharmacokinetic profile in mice and rats compared to ARV-471.[1] Specifically, this compound is reported to be 10 times more potent than ARV-471 and shows enhanced oral bioavailability.[1]
Mechanism of Action: PROTAC-Mediated Protein Degradation
Both this compound and ARV-471 function as PROTACs. These heterobifunctional molecules are composed of a ligand that binds to the target protein (in this case, the estrogen receptor) and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
PROTAC Mechanism of Action
Experimental Protocols
The following sections detail the methodologies employed in the preclinical pharmacokinetic studies of this compound and ARV-471.
In Vivo Pharmacokinetic Studies in Rodents
Animal Models: Pharmacokinetic studies for both compounds were typically conducted in female mice (e.g., CD-1 or BALB/c) and rats (e.g., Sprague-Dawley).[2][3] The choice of animal strains can influence metabolic rates and drug distribution.
Drug Administration: For oral administration studies, the compounds were formulated in a suitable vehicle (e.g., a mixture of PEG400, Solutol HS 15, and water) and administered via oral gavage. For intravenous administration to determine absolute bioavailability, the compounds were typically dissolved in a vehicle suitable for injection (e.g., a solution containing DMSO and PEG400).
Sample Collection: Blood samples were collected at various time points post-administration via methods such as tail vein or retro-orbital bleeding. The blood was then processed to obtain plasma, which was stored frozen until analysis.
Bioanalytical Method: The concentration of the compounds in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5] This technique offers high sensitivity and selectivity for quantifying drug levels in complex biological matrices.
Pharmacokinetic Study Workflow
LC-MS/MS Bioanalytical Method Validation
The LC-MS/MS methods used for the quantification of this compound and ARV-471 were validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[1] This validation ensures the reliability and accuracy of the pharmacokinetic data. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the plasma.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in a series of measurements.
-
Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
The development of a sensitive and robust bioanalytical assay is critical for accurately characterizing the pharmacokinetic profile of PROTAC molecules, which often have complex properties.[5]
References
Safety Operating Guide
Navigating the Safe Disposal of ERD-12310A: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, research-grade compounds like ERD-12310A are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, outlining the operational and disposal plan for this compound, a novel PROTAC (Proteolysis Targeting Chimera) designed to degrade the Estrogen Receptor alpha (ERα). Adherence to these procedural, step-by-step instructions is critical for minimizing risks and maintaining a safe research environment.
This compound's mechanism of action involves hijacking the cell's natural waste disposal system to eliminate target proteins, a process that underscores the potency of such molecules.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information on one of its components, a thalidomide (B1683933) derivative, indicates significant hazards. The Safety Data Sheet for (S)-Deoxy-thalidomide-Br classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] This necessitates stringent disposal protocols to prevent environmental contamination.
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in preventing accidental exposure.
Required Personal Protective Equipment (PPE):
-
Lab Coat: A clean, buttoned lab coat should always be worn.
-
Safety Glasses or Goggles: Provide protection against splashes or aerosols.
-
Chemical-Resistant Gloves: Nitrile or other suitable gloves should be worn to prevent skin contact.
In the event of a spill, the area should be immediately secured. For liquid spills, use a non-combustible absorbent material like vermiculite (B1170534) or sand. For solid spills, carefully sweep or scoop the material to avoid generating dust. All contaminated materials must be collected in a sealed container designated for hazardous waste.[5]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the general trash.[5][6][7][8][9]
-
Waste Segregation: All waste streams containing this compound must be carefully segregated.
-
Solid Waste: Unused or expired this compound powder, as well as contaminated lab supplies such as gloves, bench paper, and Kim Wipes, should be collected in a clearly labeled, double-bagged, and sealed container for solid chemical waste.[10]
-
Liquid Waste: Solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled container for liquid hazardous waste. Do not mix with other incompatible waste streams.[5] The first rinse of any glassware that contained this compound must also be collected as hazardous waste.[9]
-
Sharps Waste: Any contaminated sharps, such as pipette tips or broken glass, must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[6][10]
-
-
Waste Container Management:
-
Labeling: All waste containers must be accurately labeled with a hazardous waste tag as soon as the first drop of waste is added.[9] The label should clearly identify the contents, including "this compound" and any solvents used. Do not use abbreviations or chemical formulas.[9]
-
Containment: Keep all waste containers tightly closed except when adding waste.[7][9] Liquid waste containers must be stored in secondary containment to capture any potential leaks.[7][10]
-
Storage: Designate a specific, isolated area within the laboratory for hazardous waste storage that is under the control of laboratory personnel and away from normal lab activities.[10][11]
-
-
Final Disposal:
Summary of Key Safety and Disposal Information
For quick reference, the following table summarizes the critical data for handling and disposing of this compound and its components.
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| Component Hazard | (S)-Deoxy-thalidomide-Br: Harmful if swallowed, Very toxic to aquatic life with long lasting effects. | [4] |
| PPE | Lab coat, safety glasses/goggles, chemical-resistant gloves. | [5][8] |
| Solid Waste | Collect in a labeled, sealed container for chemical waste. | [5][10] |
| Liquid Waste | Collect in a labeled, sealed container for liquid hazardous waste. | [5] |
| Disposal Method | Through an approved hazardous waste disposal facility. Do not dispose of in sinks or general trash. | [5][6][7][9] |
| Spill Cleanup | Use non-combustible absorbent for liquids; sweep solids carefully. Collect all materials as hazardous waste. | [5] |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste generated in a laboratory setting.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. PROTACs: “Disposal” as Therapy | Aktuelles aus der Goethe-Universität Frankfurt [aktuelles.uni-frankfurt.de]
- 3. PROTACS - the body's own garbage disposal against cancer - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 4. (S)-Deoxy-thalidomide-Br|MSDS [dcchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling ERD-12310A
Topic: Personal Protective Equipment for Handling ERD-12310A
Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
Audience: Researchers, scientists, and drug development professionals.
This compound is a potent and orally efficacious PROTAC (Proteolysis Targeting Chimera) degrader of Estrogen Receptor α (ERα).[1][2][3][4] As a potent compound intended for research use only, meticulous adherence to safety protocols is paramount to ensure personnel safety and prevent exposure.[1] This guide outlines the essential personal protective equipment (PPE), handling procedures, disposal methods, and emergency protocols for this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure.[5][6] A risk assessment should always be conducted, but the following table summarizes the recommended PPE for handling this compound.[5][7]
Table 1: Personal Protective Equipment (PPE) Requirements for this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or N95 respirator within a certified chemical fume hood. - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile).[7][8] - Safety goggles. | High risk of aerosolization and inhalation of potent powders.[7] Full respiratory protection and double-gloving provide an extra barrier against contamination.[7] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.[7] - Lab coat.[9] - Safety glasses with side shields or chemical splash goggles.[5][9] - Single pair of chemical-resistant gloves (e.g., nitrile).[5] | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists.[5][7] Engineering controls like a fume hood are the primary means of protection.[7] |
| In Vitro / In Vivo Dosing | - Lab coat. - Safety glasses.[10] - Appropriate gloves for the solvent and compound.[10] | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed. |
Experimental Protocol: Weighing and Solubilization of this compound
This protocol details the steps for safely weighing the powdered form of this compound and preparing a stock solution.
-
Preparation: Before beginning, ensure all required PPE from Table 1 is correctly donned.[11] Verify that the chemical fume hood is operational and certified. Designate a specific area within the fume hood for handling the compound.[11]
-
Weighing: All weighing of the solid compound must be performed within the fume hood to minimize inhalation risk.[10][11] Use a disposable weigh boat.
-
Solubilization: Slowly add the solvent to the compound to avoid splashing.[11]
-
Labeling: Clearly label the container with the compound name (this compound), concentration, solvent, date, and researcher's initials.
-
Storage: Store the compound as recommended. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[1]
Diagram 1: Experimental Workflow for this compound Handling
Caption: General workflow for the safe handling of a potent research compound.[7]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[7]
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash.[7][12] - Collect in a clearly labeled, sealed container compatible with the chemical.[7][13] - Dispose of through a certified hazardous waste vendor.[7] |
| Contaminated PPE (gloves, lab coat, etc.) | - Carefully doff PPE to avoid self-contamination.[7] - Place in a sealed bag or container labeled as hazardous waste.[7] |
| Contaminated Labware (pipette tips, tubes, etc.) | - Collect in a designated, sealed hazardous waste container.[7] - Label as "Hazardous Waste" with the name of the compound.[12] |
| Aqueous Waste | - Collect in a sealed, labeled container.[7] - Do not mix with other waste streams unless compatibility is confirmed.[7][12] |
Diagram 2: Waste Disposal Logical Flow
Caption: Decision process for segregating and disposing of laboratory waste.
Emergency Procedures
In case of accidental exposure or spill, immediate and appropriate action is critical.[14]
Table 3: Emergency Response and First Aid for this compound Exposure
| Exposure Type | Immediate Action |
| Chemicals on Skin or Clothing | - Immediately flush with water for no less than 15 minutes. For larger spills, use the safety shower.[15] - While rinsing, quickly remove all contaminated clothing or jewelry.[15] - Seek medical attention.[10] |
| Chemicals in Eyes | - Immediately flush eye(s) with water for at least 15 minutes, holding the eyelids open.[10][14][15] - Seek immediate medical attention.[10] |
| Inhalation | - Move the individual to fresh air immediately.[10] - If breathing is difficult, provide oxygen.[10] - Seek immediate medical attention.[10] |
| Minor Spill | - Alert people in the immediate area.[16] - Wear appropriate PPE, including respiratory protection.[16] - Confine the spill and clean it up using an appropriate spill kit.[16][17] - Collect residue in a container for disposal as chemical waste.[16] |
| Major Spill | - Evacuate the area and alert others.[14][16] - If flammable, turn off ignition sources.[16] - Close doors to the affected area.[16] - Call emergency personnel.[14][17] |
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hazchemsafety.com [hazchemsafety.com]
- 6. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 7. benchchem.com [benchchem.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hazmatschool.com [hazmatschool.com]
- 10. research.uga.edu [research.uga.edu]
- 11. benchchem.com [benchchem.com]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 17. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
